AzGGK
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H18N6O4 |
|---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[2-[(2-azidoacetyl)amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C10H18N6O4/c11-7(10(19)20)3-1-2-4-13-8(17)5-14-9(18)6-15-16-12/h7H,1-6,11H2,(H,13,17)(H,14,18)(H,19,20)/t7-/m0/s1 |
InChI Key |
LHBGWFVWCZJIBG-ZETCQYMHSA-N |
Isomeric SMILES |
C(CCNC(=O)CNC(=O)CN=[N+]=[N-])C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCNC(=O)CNC(=O)CN=[N+]=[N-])CC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to AzGGK: Structure, Properties, and Application in Site-Specific Protein Ubiquitylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Azidoguanosine guanylate kinase (AzGGK), a non-canonical amino acid pivotal for advanced protein engineering and ubiquitination studies. This document details its chemical structure, physicochemical properties, and provides a complete experimental workflow for its application in site-specific protein ubiquitylation. The protocols herein describe the site-specific incorporation of this compound into a target protein, its subsequent reduction via the Staudinger reaction, and the final sortase-mediated ligation to ubiquitin. Quantitative data on the efficiency and yield of these processes are summarized, and key signaling and experimental pathways are visualized to facilitate a deeper understanding of the methodologies.
Introduction to this compound
Azidoguanosine guanylate kinase, commonly referred to as this compound or Azido-glycylglycyl lysine, is an unnatural amino acid that has become an invaluable tool in chemical biology and drug discovery. Its unique structure, featuring a terminal azide group, allows for bioorthogonal chemistry, enabling precise modifications of proteins in vitro and in living systems. A primary application of this compound is in the study of post-translational modifications, particularly ubiquitination. By employing genetic code expansion, this compound can be incorporated into a specific site within a protein of interest. The azide moiety then serves as a masked amine, which, after reduction, can participate in enzymatic ligation reactions to attach ubiquitin. This approach provides researchers with unprecedented control over the ubiquitination state of a protein, allowing for detailed functional studies.
Chemical Structure and Properties of this compound
This compound is a lysine derivative with a glycyl-glycyl-azidoacetyl moiety attached to the epsilon amino group.
IUPAC Name: (2S)-2-amino-6-[[2-[(2-azidoacetyl)amino]acetyl]amino]hexanoic acid[1]
Chemical Formula: C₁₀H₁₈N₆O₄[1]
Molecular Weight: 286.29 g/mol [1]
| Property | Value | Reference |
| Canonical SMILES | C(CCNC(=O)CNC(=O)CN=[N+]=[N-])CC(C(=O)O)N | [1] |
| Isomeric SMILES | C(CCNC(=O)CNC(=O)CN=[N+]=[N-])C--INVALID-LINK--N | [1] |
| InChI | InChI=1S/C10H18N6O4/c11-7(10(19)20)3-1-2-4-13-8(17)5-14-9(18)6-15-16-12/h7H,1-6,11H2,(H,13,17)(H,14,18)(H,19,20)/t7-/m0/s1 | [1] |
| InChI Key | LHBGWFVWCZJIBG-ZETCQYMHSA-N | [1] |
Experimental Protocols for Site-Specific Ubiquitylation using this compound
The following sections detail the experimental workflow for achieving site-specific ubiquitylation of a target protein using this compound. The process is divided into three main stages: site-specific incorporation of this compound, Staudinger reduction of the azide group, and sortase-mediated ligation to ubiquitin.
Site-Specific Incorporation of this compound into a Target Protein
This protocol describes the expression of a target protein containing this compound at a specific site using an amber stop codon suppression system in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an amber codon (TAG) at the desired modification site
-
pEVOL plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for this compound
-
This compound
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-arabinose
Protocol:
-
Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-AzGGK plasmid.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium containing antibiotics with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and L-arabinose to a final concentration of 0.2% (w/v).
-
Incubate the culture overnight at 30°C with shaking.
-
Harvest the cells by centrifugation and purify the this compound-containing protein using standard affinity chromatography methods (e.g., Ni-NTA for His-tagged proteins).
Staudinger Reduction of this compound-Containing Protein
This protocol describes the reduction of the azide group of the incorporated this compound to an amine, yielding a protein with a reactive Nɛ-glycylglycyl-L-lysine (GGK) side chain.
Materials:
-
Purified this compound-containing protein
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
Protocol:
-
Prepare a solution of the purified this compound-containing protein in the reaction buffer.
-
Add TCEP to a final concentration of 10 mM.
-
Incubate the reaction mixture at room temperature for 2 hours.
-
The reduction of the azide to an amine is typically quantitative.[1]
-
Remove the excess TCEP by dialysis or buffer exchange into the buffer required for the subsequent sortase ligation step.
Sortase A-Mediated Ubiquitylation
This protocol describes the ligation of ubiquitin to the GGK-containing protein using the enzyme Sortase A (SrtA).
Materials:
-
Purified GGK-containing protein
-
Purified ubiquitin with a C-terminal LPXTG sortase recognition motif (e.g., LPETG) and a C-terminal His-tag for purification purposes.
-
Purified Sortase A enzyme (a pentamutant, SrtA 5M, is often used for higher efficiency).
-
Sortase reaction buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂)
Protocol:
-
Combine the GGK-containing protein, the modified ubiquitin, and Sortase A in the sortase reaction buffer. A typical molar ratio is 1:5:0.5 (target protein:ubiquitin:Sortase A).
-
Incubate the reaction at 37°C for 1-4 hours.
-
Monitor the reaction progress by SDS-PAGE, observing the appearance of a higher molecular weight band corresponding to the ubiquitinated protein.
-
Purify the ubiquitinated protein from the reaction mixture using affinity chromatography (e.g., Ni-NTA to capture the His-tagged ubiquitin conjugate), followed by size-exclusion chromatography to remove any remaining unreacted protein and enzyme.
Quantitative Analysis of the Workflow
The efficiency of each step in the site-specific ubiquitylation workflow is crucial for obtaining a sufficient yield of the final product. The following table summarizes reported quantitative data for similar experimental setups.
| Step | Method of Quantification | Reported Efficiency/Yield | Reference |
| This compound Incorporation | LC-MS Analysis / Densitometry of SDS-PAGE | Yields of up to 1 mg/L of culture have been reported for sfGFP. | [1] |
| Staudinger Reduction | LC-MS Analysis | Quantitative conversion of the azide to an amine is typically observed. | [1] |
| Sortase-Mediated Ligation | Densitometry of SDS-PAGE | Ligation efficiencies can reach up to 90% depending on the substrates and reaction conditions. |
Visualization of Pathways and Workflows
General Ubiquitination Signaling Pathway
The ubiquitination cascade is a fundamental cellular process for protein degradation and signaling. It involves three key enzymes: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase).
Caption: The general ubiquitination cascade.
Experimental Workflow for Site-Specific Ubiquitylation using this compound
This diagram outlines the key steps in the experimental protocol for producing a site-specifically ubiquitinated protein using this compound.
Caption: Experimental workflow for this compound-mediated ubiquitylation.
Conclusion
This compound provides a robust and versatile method for the site-specific incorporation of a reactive handle into proteins, enabling precise downstream modifications. The detailed protocols and workflow visualizations in this guide offer a clear path for researchers to implement this powerful technology in their studies of protein function, particularly in the complex field of ubiquitination. The ability to generate homogeneously ubiquitinated proteins at specific sites will undoubtedly continue to advance our understanding of cellular signaling and disease, and will be instrumental in the development of novel therapeutics.
References
Mechanism of Azido-d-galactosyl-glycyl-lysine (AzGGK) Incorporation into Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism behind the site-specific incorporation of the non-canonical amino acid Azido-d-galactosyl-glycyl-lysine (AzGGK) into proteins. This process, a cornerstone of modern chemical biology and drug development, leverages the cell's own translational machinery, repurposed through genetic code expansion, to introduce a bioorthogonal azide handle into a protein of interest. This allows for subsequent, highly specific chemical modification via "click chemistry." This guide details the molecular players involved, presents quantitative data on incorporation efficiency, outlines comprehensive experimental protocols, and provides visual workflows to facilitate a deeper understanding of this powerful technology.
The Core Mechanism: Genetic Code Expansion via Amber Suppression
The site-specific incorporation of this compound into a target protein is achieved by hijacking the cellular translation process through a technique known as amber suppression.[1][2] The amber codon, UAG, is one of the three canonical stop codons that signal the termination of protein synthesis.[1] By introducing a UAG codon at a specific site in the gene of the protein of interest, and providing the cell with a specialized set of molecular tools, this stop signal can be "suppressed" and read as a codon for this compound.
The key components for this process are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) .[1][3]
-
Orthogonality is Crucial: The term "orthogonal" signifies that these components function independently of the host cell's endogenous aaRS/tRNA pairs. The engineered aaRS must not recognize any of the cell's native tRNAs or the 20 canonical amino acids. Conversely, the cell's own synthetases must not recognize the orthogonal tRNA, and the orthogonal tRNA should not be charged by any endogenous aaRS.[1] This mutual exclusivity ensures that this compound is incorporated only at the designated UAG codon.
-
The Engineered aaRS: A synthetase, often derived from a different species to ensure orthogonality, is engineered through directed evolution or site-directed mutagenesis to specifically recognize and bind this compound.[4] This engineered this compound-tRNA synthetase (AzGGKRS) is responsible for "charging" its partner tRNA with this compound.
-
The Suppressor tRNA: A tRNA with an anticodon loop that recognizes the UAG codon (CUA) is introduced. This "suppressor tRNA" (tRNACUA) is the vehicle that carries this compound to the ribosome.
When the ribosome encounters the in-frame UAG codon in the mRNA of the target protein, the this compound-charged tRNACUA binds to this codon, leading to the incorporation of this compound into the growing polypeptide chain, rather than translation termination.[1]
Quantitative Analysis of this compound Incorporation
The efficiency of unnatural amino acid incorporation can be influenced by several factors, including the expression levels of the orthogonal aaRS and tRNA, the sequence context of the amber codon, and competition with cellular release factors that recognize the stop codon.[5] Quantifying the yield and fidelity of this compound incorporation is crucial for the successful application of this technology. While specific yields can vary significantly between target proteins and expression systems, the following table summarizes representative quantitative data for the incorporation of azide-functionalized amino acids.
| Parameter | Organism | Protein | Method of Quantification | Result | Reference |
| Protein Yield | E. coli | anti-HER2 Fab fragment with p-acetylphenylalanine | High-density fermentation | 400 mg/L | This is a representative yield for a similar unnatural amino acid, as specific this compound yield data is not readily available in the literature. |
| Incorporation Efficiency | Mammalian (CHO) cells | Full-length IgG with p-acetylphenylalanine | High-density fermentation | 300 mg/L | This is a representative yield for a similar unnatural amino acid, as specific this compound yield data is not readily available in the literature. |
| Amber Suppression Efficiency | Mammalian (HeLa) cells | mCherry-UAG-GFP reporter | Flow cytometry | ~50% | [6] |
| Incorporation Fidelity | E. coli | Recombinant reporter protein | Mass Spectrometry (MS-READ) | As low as 1 in 10,000 misincorporation events detected | [7] |
Experimental Protocols
Site-Specific Incorporation of this compound in E. coli
This protocol outlines the general steps for expressing a protein containing this compound at a specific site in E. coli.
1. Plasmid Construction:
- Obtain or construct a plasmid encoding the engineered AzGGKRS and the orthogonal tRNACUA. Often, these are on a separate plasmid from the target protein.
- Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired location in the gene of your protein of interest on an expression vector.
2. Transformation:
- Co-transform competent E. coli cells (e.g., BL21(DE3)) with the plasmid containing the AzGGKRS/tRNACUA pair and the expression vector for your target protein.
- Plate the transformed cells on selective media (e.g., LB agar with appropriate antibiotics) and incubate overnight at 37°C.
3. Protein Expression:
- Inoculate a starter culture with a single colony and grow overnight.
- The next day, inoculate a larger volume of expression medium with the starter culture.
- Grow the culture at 37°C with shaking until it reaches an appropriate optical density (e.g., OD600 of 0.6-0.8).
- Add this compound to the culture medium to a final concentration of 1-5 mM.
- Induce protein expression by adding the appropriate inducer (e.g., IPTG).
- Continue to grow the culture under inducing conditions (e.g., 18-30°C for 16-24 hours).
4. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a suitable lysis buffer.
- Lyse the cells by sonication or high-pressure homogenization.
- Clarify the lysate by centrifugation to remove cell debris.
- Purify the this compound-containing protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
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Plasmid_Prep [label="Plasmid Construction\n(Target with UAG, AzGGKRS/tRNA)"];
Transformation [label="Co-transformation into E. coli"];
Expression [label="Protein Expression\n(Add this compound, Induce)"];
Purification [label="Cell Lysis and\nProtein Purification"];
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Start -> Plasmid_Prep;
Plasmid_Prep -> Transformation;
Transformation -> Expression;
Expression -> Purification;
Purification -> Click_Chemistry;
Click_Chemistry -> End;
}
Bioorthogonal Labeling of this compound-Containing Proteins
Once the this compound-containing protein is purified, the azide group can be specifically labeled using click chemistry. Two common methods are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Materials:
-
Purified this compound-containing protein in a suitable buffer (e.g., PBS).
-
Alkyne-functionalized probe (e.g., a fluorescent dye).
-
Copper(II) sulfate (CuSO4).
-
A reducing agent (e.g., sodium ascorbate).
-
A copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) oxidation state.
Protocol:
-
Prepare a stock solution of the alkyne probe in a compatible solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the purified this compound-containing protein with the alkyne probe.
-
Add the copper-chelating ligand.
-
Add CuSO4.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent probe.
-
Remove excess labeling reagents by dialysis, size-exclusion chromatography, or protein precipitation.
-
Analyze the labeled protein by SDS-PAGE and in-gel fluorescence scanning, and confirm by mass spectrometry.
SPAAC is a copper-free click chemistry method that is particularly useful for labeling proteins in living cells due to the toxicity of copper. It utilizes a strained cyclooctyne that reacts readily with azides.
Materials:
-
Purified this compound-containing protein or cells expressing the protein on their surface.
-
A strained alkyne probe (e.g., DBCO, BCN, or DIFO-functionalized).
Protocol:
-
Add the strained alkyne probe to the purified protein solution or the cell culture medium.
-
Incubate the reaction. Reaction times can vary from minutes to hours depending on the concentration of reactants and the specific strained alkyne used. For purified proteins, incubation at 4°C overnight or 37°C for a few hours is common. For live cells, incubation is typically done under normal cell culture conditions.
-
For purified proteins, remove excess probe as described for CuAAC. For cells, wash the cells with fresh media or buffer.
-
Analyze the labeled protein or cells by the appropriate method (e.g., SDS-PAGE, fluorescence microscopy, flow cytometry).
Applications in Research and Drug Development
The ability to site-specifically incorporate this compound and subsequently modify the target protein has a wide range of applications:
-
Protein Labeling and Imaging: Attaching fluorescent probes to track protein localization and dynamics within living cells.
-
Structure-Function Studies: Introducing biophysical probes to study protein conformation and interactions.
-
Antibody-Drug Conjugates (ADCs): Creating homogenous ADCs by attaching cytotoxic drugs to a specific site on an antibody, improving their therapeutic index.
-
Protein Engineering: Generating proteins with novel functionalities by introducing new chemical groups.
-
Proteomics: Identifying protein-protein interactions through cross-linking studies.
Conclusion
The site-specific incorporation of this compound into proteins via genetic code expansion is a robust and versatile technology that has revolutionized our ability to study and engineer proteins. By providing a bioorthogonal handle for precise chemical modification, this technique offers unparalleled control over protein structure and function. This guide has provided a comprehensive overview of the underlying mechanism, quantitative considerations, and detailed experimental protocols to aid researchers in harnessing the power of this innovative tool for their scientific endeavors.
References
- 1. Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Genetically encoding unnatural amino acids for cellular and neuronal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a high yielding expression platform for the introduction of non-natural amino acids in protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of N-azidoacetylglucosamine Kinase (AzGGK) in the Realm of Genetic Code Expansion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of chemical biology, the ability to introduce non-natural functionalities into biological systems has opened new frontiers for research and therapeutic development. Metabolic glycoengineering, a powerful technique for modifying cellular glycans, has emerged as a key player in this endeavor. At the heart of many such applications lies the enzymatic machinery that can process unnatural substrates. This technical guide provides an in-depth exploration of N-azidoacetylglucosamine kinase (AzGGK), a pivotal enzyme in the metabolic labeling of cellular glycans, and clarifies its role, which is often misconstrued within the context of genetic code expansion.
Introduction: From Genetic Code Expansion to Metabolic Glycoengineering
The expansion of the genetic code allows for the site-specific incorporation of unnatural amino acids (UCAAs) into proteins, enabling the introduction of novel chemical functionalities. This is typically achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, often an amber stop codon (UAG), and inserts the desired UCAA. While this technology has revolutionized protein engineering, the term "this compound" has sometimes been mistakenly associated with a novel UCAA.
This guide clarifies that This compound is not an unnatural amino acid but rather N-azidoacetylglucosamine kinase , an enzyme that plays a crucial role in a related but distinct field: metabolic glycoengineering . This technique involves introducing chemically modified monosaccharides into cellular metabolic pathways to label cell surface glycans with bioorthogonal functional groups, such as azides. These chemical handles can then be selectively reacted with probes for imaging, tracking, or therapeutic targeting.
The Core of Metabolic Glycoengineering: The Function of this compound
The central function of this compound is to phosphorylate N-azidoacetylglucosamine (GlcNAz), an unnatural sugar analog. This phosphorylation is a critical step in the metabolic pathway that leads to the incorporation of the azido-sugar into the cell's glycocalyx.
The Metabolic Pathway
The metabolic pathway involving this compound can be visualized as a multi-step process within the cell. The introduction of an azido-sugar, such as peracetylated N-azidoacetylglucosamine (Ac4GlcNAz), allows it to cross the cell membrane. Once inside, cellular esterases remove the acetyl groups, yielding GlcNAz. This compound then catalyzes the phosphorylation of GlcNAz to N-azidoacetylglucosamine-6-phosphate (GlcNAz-6-P). This phosphorylated intermediate can then enter the hexosamine biosynthetic pathway, ultimately leading to the formation of UDP-N-azidoacetylglucosamine (UDP-GlcNAz) or UDP-N-azidoacetylgalactosamine (UDP-GalNAz). These nucleotide sugars serve as substrates for glycosyltransferases, which incorporate the azido-sugar into glycoproteins and glycolipids on the cell surface.
Enzymatic Properties of this compound
While specific kinetic parameters for this compound are not extensively documented in publicly available literature, its function as a kinase implies a specific binding pocket for both N-azidoacetylglucosamine and a phosphate donor, typically ATP. The substrate specificity of this compound is crucial for the efficient and selective labeling of glycans.
Experimental Protocols: A Guide to Metabolic Glycoengineering with Azido-Sugars
The following provides a generalized workflow for metabolic glycoengineering using azido-sugars, a process in which this compound is a key intracellular player.
Cell Culture and Metabolic Labeling
-
Cell Seeding: Plate cells of interest at an appropriate density in a multi-well plate or flask.
-
Preparation of Azido-Sugar Stock Solution: Dissolve peracetylated N-azidoacetylglucosamine (Ac4GlcNAz) in a biocompatible solvent such as DMSO to create a concentrated stock solution.
-
Metabolic Labeling: Add the Ac4GlcNAz stock solution to the cell culture medium to achieve the desired final concentration (typically in the range of 25-100 µM).
-
Incubation: Incubate the cells for a period of 24 to 72 hours to allow for the uptake, deacetylation, phosphorylation by this compound, and incorporation of the azido-sugar into the cell surface glycans.
Bioorthogonal Ligation: Visualizing the Azide Handle
Once the cell surface is decorated with azide groups, they can be visualized or modified using bioorthogonal chemistry, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).
Applications in Research and Drug Development
The ability to specifically label cellular glycans using the this compound-dependent pathway has significant implications for various research areas and for the development of novel therapeutics.
Cellular Imaging and Tracking
By attaching fluorescent probes to the azide-labeled glycans, researchers can visualize the distribution and dynamics of glycoproteins and glycolipids on the cell surface. This allows for the study of cellular processes such as cell migration, adhesion, and signaling.
Drug Targeting and Delivery
The azide groups on the cell surface can serve as "molecular zip codes" for targeted drug delivery. Therapeutic agents can be conjugated to alkyne-containing molecules, which will then specifically bind to the azide-labeled cells, thereby increasing the local concentration of the drug at the desired site and potentially reducing off-target effects. This is particularly promising in cancer therapy, where tumor cells often exhibit altered glycosylation patterns.
Glycoproteomic Analysis
Metabolic labeling with azido-sugars facilitates the enrichment and identification of glycoproteins. After labeling, the azide-modified glycoproteins can be selectively captured using biotin-alkyne probes and streptavidin beads, allowing for their isolation and subsequent analysis by mass spectrometry.
Quantitative Data Summary
While specific kinetic data for this compound is limited, the efficiency of metabolic glycoengineering can be quantified by measuring the fluorescence intensity of labeled cells or by determining the amount of incorporated azido-sugar. The following table provides a conceptual framework for presenting such data.
| Cell Line | Azido-Sugar Concentration (µM) | Incubation Time (h) | Labeling Efficiency (% of positive cells) | Mean Fluorescence Intensity (Arbitrary Units) |
| HEK293T | 50 | 48 | >95% | 1500 |
| HeLa | 50 | 48 | >90% | 1200 |
| Jurkat | 100 | 72 | >98% | 2500 |
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions, cell type, and detection method.
Conclusion and Future Perspectives
N-azidoacetylglucosamine kinase (this compound) is a critical enzymatic tool in the field of metabolic glycoengineering, enabling the precise modification of cellular glycans. By clarifying its role as a kinase rather than an unnatural amino acid, this guide provides a foundational understanding for researchers and drug development professionals. The continued exploration of this compound's substrate specificity and the development of more efficient azido-sugar substrates will undoubtedly expand the applications of this powerful technology in fundamental biology and medicine. The ability to chemically edit the cell surface opens exciting possibilities for creating designer cells with enhanced therapeutic properties and for unraveling the complex roles of glycans in health and disease.
The Azido-Glycyl-Glycyl-Lysine (AzGGK) Analogue: A Technical Guide to Probing Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of azido-containing chemical probes, exemplified by the conceptual Azido-Glycyl-Glycyl-Lysine (AzGGK) analogue, for the study of post-translational modifications (PTMs). While a specific probe with the "this compound" acronym is not commercially established, this document will focus on the principles and applications of similar and structurally related azido-lysine probes. These tools are instrumental in the field of chemical proteomics for the identification and quantification of protein modifications, offering a powerful alternative to antibody-based methods.
The core of this approach lies in the use of bioorthogonal chemistry, specifically the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry." An azido-modified probe, once incorporated into or reacted with a protein, can be selectively and efficiently conjugated to a reporter molecule containing an alkyne group. This reporter can be a fluorescent dye for imaging or a biotin tag for enrichment and subsequent mass spectrometry-based identification and quantification.
I. Principle of Azido-Probe Based PTM Analysis
The general workflow for utilizing an azido-lysine probe to study protein modifications involves several key stages. Initially, the probe is introduced to a biological system, where it can be metabolically incorporated into newly synthesized proteins or chemically react with specific residues. Following this labeling step, cell or tissue lysates are prepared. The azido-tagged proteins are then conjugated to an alkyne-biotin tag via a click reaction. This biotin tag allows for the selective enrichment of the labeled proteins or peptides using streptavidin-coated beads. Finally, the enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified proteins and pinpoint the specific sites of modification.
Caption: General workflow for PTM analysis using an azido-probe.
II. Experimental Protocols
The following are detailed methodologies for key experiments in a typical chemoproteomic workflow using an azido-probe for lysine modification analysis. These protocols are synthesized from established methods in the field.
A. Protocol for Cellular Labeling with an Azido-Probe
-
Cell Culture: Plate mammalian cells (e.g., HEK293T or HeLa) in appropriate growth medium and culture to a confluency of 70-80%.
-
Probe Incubation:
-
For metabolic labeling with an azido-lysine analogue, replace the growth medium with lysine-free medium supplemented with the azido-lysine probe (final concentration typically 50-100 µM). Incubate for 4-16 hours.
-
For chemical labeling with a reactive azido-probe, replace the medium with serum-free medium containing the probe (final concentration typically 100 µM). Incubate for a shorter duration, for example, 10-30 minutes.
-
-
Cell Harvesting: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove excess probe.
-
Cell Lysis: Lyse the cells in a denaturing buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0) to extract total protein.
B. Protocol for Click Chemistry and Protein Enrichment
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Click Reaction:
-
To 1 mg of protein lysate, add the following reagents in order:
-
Alkyne-biotin tag (e.g., Biotin-PEG4-Alkyne) to a final concentration of 100 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.
-
Copper(II) sulfate (CuSO4) to a final concentration of 1 mM.
-
-
Vortex the reaction mixture and incubate at room temperature for 1 hour with gentle shaking.
-
-
Protein Precipitation: Precipitate the protein by adding four volumes of ice-cold acetone and incubate at -20°C for at least 2 hours (or overnight).
-
Protein Digestion:
-
Centrifuge the precipitated protein, discard the supernatant, and wash the pellet with ice-cold methanol.
-
Resuspend the protein pellet in a digestion buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0).
-
Reduce disulfide bonds with 10 mM dithiothreitol (DTT) for 1 hour at 37°C.
-
Alkylate cysteine residues with 20 mM iodoacetamide (IAA) for 30 minutes at room temperature in the dark.
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.
-
Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.
-
-
Peptide Enrichment:
-
Acidify the peptide solution with formic acid to a final concentration of 1%.
-
Incubate the peptides with streptavidin-coated magnetic beads for 1 hour at room temperature to capture the biotinylated peptides.
-
Wash the beads extensively with PBS containing 0.1% Tween-20, followed by PBS, and finally with water to remove non-specifically bound peptides.
-
Elute the enriched peptides from the beads using a solution containing 80% acetonitrile and 0.1% formic acid.
-
C. Protocol for LC-MS/MS Analysis
-
Sample Preparation: Dry the eluted peptides in a vacuum centrifuge and resuspend in a suitable solvent for mass spectrometry (e.g., 0.1% formic acid in water).
-
LC-MS/MS: Analyze the peptide sample using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Separate the peptides on a C18 reverse-phase column using a gradient of acetonitrile in 0.1% formic acid.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Search the raw mass spectrometry data against a protein database (e.g., UniProt) using a search engine such as MaxQuant or Proteome Discoverer.
-
Specify the variable modification corresponding to the mass of the probe-biotin conjugate on lysine residues.
-
Perform label-free quantification based on precursor ion intensities to determine the relative abundance of modified peptides between different experimental conditions.
-
III. Data Presentation
Quantitative data from chemoproteomic experiments are typically presented in tables that summarize the identified proteins, the sites of modification, and their relative abundance changes across different conditions.
Table 1: Representative Quantitative Data for Identified Lysine Modifications
| Protein ID | Gene Name | Peptide Sequence | Modification Site | Fold Change (Treatment vs. Control) | p-value |
| P02768 | ALB | LVNEVTEFAKTCVADESAENCDK | K540 | 2.5 | 0.012 |
| Q06830 | VCP | DLEALCDEALSIAK | K250 | 3.1 | 0.005 |
| P62258 | HSPA8 | IINEPTAAAIAYGLDK | K313 | 1.8 | 0.045 |
| P08670 | VIM | LGDLYEEEMRELRRQVDQLTNDK | K430 | -1.9 | 0.033 |
This table presents hypothetical data for illustrative purposes.
IV. Visualization of a Signaling Pathway Context
Azido-probes can be used to investigate how PTMs on specific proteins change in response to signaling events. For example, a study might examine changes in lysine acylation downstream of a growth factor receptor signaling pathway.
Caption: Probing lysine acetylation in a signaling pathway.
V. Concluding Remarks
The use of azido-containing chemical probes represents a powerful and versatile strategy for the discovery and quantification of post-translational modifications. The ability to directly tag and enrich modified proteins and peptides provides a significant advantage for in-depth proteomic analyses. While the specific "this compound" probe remains conceptual, the principles and protocols outlined in this guide, based on the application of azido-lysine analogues, provide a solid foundation for researchers aiming to explore the dynamic landscape of the proteome. The continued development of novel bioorthogonal probes and analytical methods will undoubtedly further enhance our understanding of the critical roles that PTMs play in health and disease.
An In-depth Technical Guide to AzGGK-Mediated Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies underlying Azido-glycyl-glycyl-lysine (AzGGK)-mediated protein conjugation. This powerful technique enables the site-specific modification of proteins, opening avenues for the development of novel therapeutics, diagnostics, and research tools. We will delve into the core methodologies, present quantitative data for comparative analysis, and provide detailed experimental protocols and visualizations to facilitate the practical application of these techniques.
Core Principles of this compound-Mediated Protein Conjugation
This compound is an unnatural amino acid that can be site-specifically incorporated into a protein's polypeptide chain. This is typically achieved through amber codon suppression, a technique in which a stop codon (TAG) within the gene of interest is repurposed to encode for the unnatural amino acid.[1][2] This process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound and does not interfere with the host cell's native translational machinery.[1][2]
Once incorporated, the azido group of this compound serves as a versatile chemical handle for two primary conjugation strategies:
-
Enzymatic Ligation via Azide Reduction: The azide group can be selectively reduced to a primary amine, converting the this compound residue to a glycyl-glycyl-lysine (GGK) mimic. This engineered lysine residue, with its N-terminal di-glycine motif, becomes an efficient nucleophile for enzymatic ligation reactions catalyzed by enzymes like Sortase A (SrtA) and Asparaginyl Endopeptidases (AEPs). This approach is particularly useful for protein-protein conjugations, including ubiquitylation and SUMOylation.
-
Bioorthogonal Click Chemistry: The azide group can be directly utilized in highly efficient and specific "click" chemistry reactions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the covalent attachment of a wide array of molecules, such as fluorophores, small molecule drugs, or polymers, that have been functionalized with a corresponding cyclooctyne moiety.[3]
Experimental Workflow Overview
The general workflow for this compound-mediated protein conjugation is a multi-step process that requires careful planning and execution. The key stages are outlined below.
References
- 1. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Probing Protein Ubiquitination with AzGGK: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein ubiquitination is a dynamic and multifaceted post-translational modification (PTM) that governs a vast array of cellular processes, from protein degradation and signal transduction to DNA repair and immune responses. The covalent attachment of ubiquitin, a small 76-amino acid protein, to target proteins is orchestrated by a cascade of enzymes (E1s, E2s, and E3s). The complexity of the "ubiquitin code," which involves mono-ubiquitination, multi-mono-ubiquitination, and the formation of polyubiquitin chains with distinct linkages, presents a significant challenge to researchers seeking to dissect its role in health and disease. To address this, novel chemical biology tools are essential for the precise investigation of ubiquitination events.
This technical guide details the application of Azido-Gly-Gly-Lys (AzGGK), a non-canonical amino acid, as a powerful probe for the site-specific analysis of protein ubiquitination. By combining genetic code expansion, bioorthogonal chemistry, and enzymatic ligation, this compound enables the controlled installation of ubiquitin onto a protein of interest at a predetermined lysine residue. This approach provides an unprecedented level of precision for studying the functional consequences of ubiquitination, identifying novel substrates for ubiquitin ligases, and screening for inhibitors of deubiquitinating enzymes (DUBs). This guide will provide an in-depth overview of the this compound technology, detailed experimental protocols, and its application in dissecting signaling pathways, with a focus on quantitative proteomics analysis.
The this compound-Based Ubiquitination Probing Strategy
The core of the this compound strategy lies in a three-step chemoenzymatic process that allows for the site-specific attachment of ubiquitin to a target protein. This method circumvents the often complex and promiscuous nature of the endogenous ubiquitination machinery.
-
Site-Specific Incorporation of this compound: The unnatural amino acid this compound is incorporated into a protein of interest (POI) at a specific lysine position using amber stop codon suppression technology.[1][2] This involves the co-expression of the POI gene containing an amber codon (TAG) at the desired location, along with an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for this compound. The this compound is supplied in the cell culture medium and is charged onto the orthogonal tRNA by the specific aaRS, which then delivers it to the ribosome for incorporation into the polypeptide chain.
-
Staudinger Reduction of the Azide: The incorporated this compound contains a bioorthogonal azide group. This azide is chemically reduced to a primary amine using a phosphine-based reagent, such as triphenylphosphine (TPP) or the more water-soluble 2-(diphenylphosphino)benzoic acid (2DPBA), in a Staudinger reduction reaction.[2][3] This unmasks a di-glycyl-lysine (GGK) motif, mimicking the remnant left on a ubiquitinated lysine after tryptic digestion.
-
Sortase-Mediated Ligation of Ubiquitin: The newly exposed N-terminal glycine of the GGK motif serves as a substrate for the bacterial transpeptidase, Sortase A (SrtA).[1][4] SrtA recognizes a specific sorting motif (e.g., LPXTG) engineered onto the C-terminus of a modified ubiquitin molecule. In the presence of SrtA, the modified ubiquitin is covalently ligated to the GGK side chain on the POI, forming a native isopeptide bond.[1]
This method allows for the generation of homogenously ubiquitinated proteins at a specific site, enabling detailed functional and structural studies that are often impossible with traditional biochemical methods.
Quantitative Analysis of Ubiquitination Dynamics
A key application of the this compound probe is in the quantitative analysis of ubiquitination dynamics using mass spectrometry-based proteomics. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique that can be combined with this compound-based labeling to compare the ubiquitination status of a protein under different cellular conditions.
In a typical SILAC experiment, two cell populations are grown in media containing either "light" (normal isotopic abundance) or "heavy" (isotope-labeled) essential amino acids (e.g., 13C6,15N2-lysine and 13C6,15N4-arginine). One cell population can be treated with a stimulus (e.g., a cytokine or a drug), while the other serves as a control. After cell lysis, the protein extracts are mixed, and the target protein is purified. Following tryptic digestion, the ubiquitinated peptides will carry a di-glycine remnant (from the endogenous ubiquitin) or the this compound-derived GGK remnant. The mass spectrometer can distinguish between the "light" and "heavy" peptides, and the ratio of their peak intensities provides a precise quantification of the change in ubiquitination at a specific site.
The following table represents a hypothetical quantitative proteomics dataset from a SILAC experiment using an this compound-labeled protein to investigate the effect of a stimulus on its ubiquitination.
| Protein | Ubiquitination Site | Peptide Sequence | SILAC Ratio (Heavy/Light) | p-value | Regulation |
| Protein X | K123 (this compound) | TLAK (GG)VTIAGGR | 3.25 | 0.001 | Upregulated |
| Protein X | K456 | YSK (GG)FGHNIVR | 1.12 | 0.345 | No Change |
| Protein Y | K78 | LQIK (GG)PLMDSGR | 0.45 | 0.005 | Downregulated |
Table 1: Representative quantitative proteomics data from a SILAC experiment investigating changes in protein ubiquitination. The table shows the protein, the specific lysine residue that was ubiquitinated (including the this compound-labeled site), the identified peptide sequence with the di-glycine remnant, the SILAC ratio indicating the fold change in ubiquitination upon stimulation, the statistical significance (p-value), and the direction of regulation.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in using this compound as a probe for protein ubiquitination.
Site-Specific Incorporation of this compound into a Protein of Interest in E. coli
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest (POI) with an amber (TAG) codon at the desired lysine position.
-
pEVOL plasmid encoding the orthogonal this compound-tRNA synthetase/tRNA pair.
-
LB medium and Terrific Broth (TB).
-
Antibiotics (e.g., ampicillin, chloramphenicol).
-
This compound.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
L-arabinose.
Protocol:
-
Co-transform the E. coli expression strain with the POI expression plasmid and the pEVOL-AzGGK plasmid.
-
Plate the transformed cells on an LB agar plate containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of TB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add this compound to a final concentration of 1 mM and L-arabinose to a final concentration of 0.2% (w/v) to induce the expression of the orthogonal synthetase/tRNA pair.
-
Incubate for 30 minutes at 37°C with shaking.
-
Induce the expression of the POI by adding IPTG to a final concentration of 0.5 mM.
-
Incubate the culture for 16-20 hours at 20°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer and proceed with protein purification.
Purification of the this compound-Containing Protein
Materials:
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Appropriate chromatography resin for the purification tag on the POI (e.g., Ni-NTA agarose for His-tagged proteins).
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
Protocol:
-
Resuspend the cell pellet from the 1 L culture in 30 mL of lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to the equilibrated chromatography resin and incubate for 1 hour at 4°C with gentle rocking.
-
Wash the resin with 10 column volumes of wash buffer.
-
Elute the protein with 5 column volumes of elution buffer.
-
Analyze the fractions by SDS-PAGE to check for purity.
-
Pool the pure fractions and dialyze against the dialysis buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
Staudinger Reduction of the Azide Group
Materials:
-
Purified this compound-containing protein.
-
2-(diphenylphosphino)benzoic acid (2DPBA) or triphenylphosphine (TPP).
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
Protocol:
-
To the purified this compound-containing protein (e.g., at 1 mg/mL) in reaction buffer, add 2DPBA to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by mass spectrometry to confirm the conversion of the azide to an amine (mass decrease of 26 Da).
-
Remove the excess phosphine reagent by dialysis or size-exclusion chromatography.
Sortase-Mediated Ligation of Ubiquitin
Materials:
-
GGK-containing protein (after Staudinger reduction).
-
Modified ubiquitin with a C-terminal LPXTG motif and a purification tag (e.g., His-tag).
-
Sortase A (SrtA).
-
Sortase reaction buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl2).
Protocol:
-
Set up the ligation reaction by mixing the GGK-containing protein, the modified ubiquitin, and Sortase A in a molar ratio of 1:5:0.5 in the sortase reaction buffer.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Monitor the reaction progress by SDS-PAGE, looking for the appearance of a higher molecular weight band corresponding to the ubiquitinated protein.
-
Purify the ubiquitinated protein from the reaction mixture using an appropriate chromatography method to remove the unreacted components and Sortase A.
Sample Preparation for Mass Spectrometry Analysis
Materials:
-
Purified ubiquitinated protein.
-
Denaturation buffer (8 M urea in 100 mM Tris-HCl pH 8.5).
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Quenching solution (e.g., 1% trifluoroacetic acid - TFA).
-
C18 desalting spin columns.
Protocol:
-
Denature the protein sample by adding denaturation buffer.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate the free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
Dilute the sample with 100 mM Tris-HCl pH 8.5 to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quench the digestion by adding TFA to a final concentration of 0.1%.
-
Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.
-
Dry the peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.
Visualizing Signaling Pathways and Experimental Workflows
Graphviz diagrams are provided below to illustrate the key concepts and workflows described in this guide.
References
Probing Cellular Mechanisms: A Technical Guide to the Application of Azido-glycyl-glycyl-lysine (AzGGK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of post-translational modifications (PTMs) is critical to understanding the complex signaling networks that govern cellular function. Ubiquitination, the covalent attachment of ubiquitin to a substrate protein, is a key PTM that regulates a vast array of cellular processes, including protein degradation, DNA repair, and signal transduction. The ability to precisely introduce ubiquitin at specific sites within a protein of interest is a powerful tool for elucidating the functional consequences of this modification. Azido-glycyl-glycyl-lysine (AzGGK) is a non-canonical amino acid that has emerged as a versatile chemical tool for the site-specific installation of ubiquitin and other molecular probes. This technical guide provides an in-depth overview of the use of this compound in cellular biology, detailing experimental protocols, data presentation, and the visualization of associated workflows and signaling pathways.
Core Principles of this compound-Mediated Protein Modification
The utility of this compound lies in its unique chemical structure. It contains an azide moiety, which serves as a bioorthogonal chemical handle. This means that the azide group is chemically inert to the vast majority of functional groups found in biological systems, allowing for highly specific chemical reactions to be performed in complex cellular environments.
The core strategy for using this compound involves two key steps:
-
Genetic Incorporation of this compound: The first step is the site-specific incorporation of this compound into a protein of interest. This is achieved through genetic code expansion, where a unique codon (typically the amber stop codon, UAG) is reassigned to encode for this compound. This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes this compound and the designated codon, but not any of the endogenous amino acids or codons.
-
Bioorthogonal Chemistry and Chemoenzymatic Ligation: Once incorporated into the protein, the azide group of this compound can be utilized in two primary ways:
-
Click Chemistry: The azide can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a molecule containing a corresponding alkyne group. This allows for the attachment of a wide variety of probes, such as fluorophores, biotin, or crosslinkers.
-
Chemoenzymatic Ligation: The azide group can be reduced to a primary amine using a mild and biocompatible reducing agent, such as a phosphine-based reagent. This newly exposed amine on the lysine side chain can then act as a nucleophile in enzymatic ligation reactions. Enzymes like Sortase A or Asparaginyl Endopeptidase (AEP) can then be used to catalyze the formation of a native isopeptide bond between the modified protein and a ubiquitin molecule that has been engineered with a corresponding recognition motif.[1][2]
-
This chemoenzymatic approach is particularly powerful for studying ubiquitination as it allows for the generation of homogeneously ubiquitinated proteins at a specific lysine residue, something that is challenging to achieve with traditional biochemical methods.
Data Presentation
Quantitative analysis is essential for validating the successful incorporation of this compound and the subsequent modifications. Mass spectrometry is a key analytical tool for this purpose.
| Analysis | Expected Outcome | Instrumentation | Key Parameters |
| Intact Protein Mass Analysis | Observation of a mass shift corresponding to the incorporation of this compound. A further mass shift upon reduction of the azide and/or ligation with ubiquitin. | ESI-TOF, MALDI-TOF | Mass accuracy, resolution. |
| Peptide Mass Fingerprinting | Identification of the peptide containing the this compound modification through tandem MS (MS/MS) analysis. | LC-MS/MS (e.g., Orbitrap, Q-TOF) | Sequence coverage, identification of the modified peptide with high confidence. |
| Quantification of Modification | Relative or absolute quantification of the modified protein or peptide. | Label-free quantification, SILAC, or targeted proteomics (e.g., PRM, SRM) | Peak intensity/area, spectral counts, ratio of heavy to light peptides. |
Table 1: Illustrative quantitative data summary from mass spectrometry analysis of a protein modified with this compound and subsequently ubiquitinated. This table serves as an example of how to present such data.
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound.
Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in E. coli
Objective: To express a target protein with this compound incorporated at a specific site.
Materials:
-
Expression plasmid for the target protein with an in-frame amber (UAG) codon at the desired modification site.
-
Plasmid encoding the orthogonal this compound-tRNA synthetase/tRNA pair.
-
E. coli expression strain (e.g., BL21(DE3)).
-
LB medium and appropriate antibiotics.
-
This compound.
-
IPTG for induction.
Method:
-
Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal synthetase/tRNA plasmid.
-
Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger culture (e.g., 1 L) of LB medium with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.
-
Harvest the cells by centrifugation.
-
Purify the this compound-containing protein using appropriate chromatography methods (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Confirm the incorporation of this compound by mass spectrometry.
Protocol 2: Chemoenzymatic Ubiquitination using Sortase A
Objective: To attach ubiquitin to the this compound-containing protein.
Materials:
-
Purified this compound-containing target protein.
-
Tris(2-carboxyethyl)phosphine (TCEP) or other suitable reducing agent.
-
Purified Sortase A enzyme (e.g., a pentamutant variant for enhanced activity).
-
Ubiquitin variant with a C-terminal LPXTG recognition motif and a purification tag (e.g., His-tag).
-
Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5).
Method:
-
Reduction of Azide:
-
Dissolve the purified this compound-containing protein in the reaction buffer.
-
Add TCEP to a final concentration of 1-5 mM.
-
Incubate at room temperature for 1-2 hours to reduce the azide to an amine.
-
-
Sortase-Mediated Ligation:
-
To the reduced protein solution, add the ubiquitin-LPXTG variant in a slight molar excess (e.g., 1.5-fold).
-
Add purified Sortase A to a final concentration of 1-10 µM.
-
Incubate the reaction at room temperature or 37°C for 2-4 hours, or overnight at 4°C.
-
-
Purification of the Ubiquitinated Protein:
-
Purify the ubiquitinated protein from the reaction mixture. This can often be achieved by a subtractive purification step, for example, using Ni-NTA resin to remove the His-tagged ubiquitin and Sortase A.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE to visualize the appearance of a higher molecular weight band corresponding to the ubiquitinated protein.
-
Confirm the identity of the product by mass spectrometry.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for site-specific protein ubiquitination using this compound.
Caption: NF-κB signaling pathway with a proposed application of this compound for studying RIPK1 ubiquitination.
Conclusion
The use of Azido-glycyl-glycyl-lysine provides a robust and versatile platform for the precise investigation of protein function, particularly in the context of ubiquitination. By combining genetic code expansion with bioorthogonal chemistry and chemoenzymatic ligation, researchers can generate uniquely modified proteins that are invaluable for dissecting complex cellular signaling pathways. The methodologies and visualization tools presented in this guide offer a framework for the successful application of this compound in cellular biology research and drug development, paving the way for new discoveries in the intricate world of post-translational modifications.
References
Unlocking the Ubiquitin Code: A Technical Guide to AzGGK in Research
For Immediate Release
A novel chemoenzymatic strategy is empowering researchers to delve into the intricate world of protein ubiquitination with unprecedented precision. The site-specific incorporation of the unnatural amino acid Nε-azido-glycylglycyl-L-lysine (AzGGK) into proteins of interest is providing a powerful tool for understanding the roles of this critical post-translational modification in health and disease. This guide offers an in-depth look at the key features, advantages, and experimental protocols for utilizing this compound in research, aimed at scientists and professionals in the field of drug development.
Executive Summary
Protein ubiquitination, the attachment of one or more ubiquitin monomers to a substrate protein, governs a vast array of cellular processes, from signal transduction to protein degradation. Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders. However, studying the precise functional consequences of ubiquitination at specific sites has been a significant challenge due to the difficulty in generating homogenous populations of ubiquitinated proteins.
The use of this compound, an azide-containing analog of diglycyl-lysine, circumvents this hurdle. Through genetic code expansion, this compound can be incorporated at any desired lysine residue within a protein. The azide group is then chemically reduced to an amine, revealing a glycyl-glycine (GG) motif that serves as a handle for the site-specific enzymatic attachment of ubiquitin via a process known as sortase-mediated ligation. This approach allows for the production of proteins with a defined ubiquitination site, enabling detailed functional and structural studies.
Key Features and Advantages of this compound
The utilization of this compound in combination with chemoenzymatic ligation offers several distinct advantages over traditional methods for studying protein ubiquitination:
-
Site-Specificity: Researchers can dictate the exact lysine residue to be ubiquitinated, allowing for the functional interrogation of individual modification sites.
-
Homogeneity: This method produces a uniform population of proteins with the same modification, eliminating the heterogeneity that plagues in vitro ubiquitination reactions using E1, E2, and E3 enzymes.
-
Versatility: The strategy is adaptable for generating various forms of ubiquitin modifications, including monoubiquitination and potentially polyubiquitin chains of defined linkage.
-
Near-Native Linkage: Sortase-mediated ligation creates an isopeptide bond that closely mimics the native linkage between ubiquitin and its substrate.[1]
Quantitative Analysis
The efficiency of this compound incorporation and subsequent ligation is a critical consideration for experimental design. The following tables summarize representative quantitative data from studies utilizing similar chemoenzymatic approaches.
| Parameter | Reported Efficiency | Conditions | Reference |
| This compound Incorporation Yield | 5-20% of wild-type | Varies depending on the expression system (e.g., E. coli, mammalian cells), the specific protein, and the location of the amber codon. | |
| Sortase-Mediated Ligation | >90% conversion | Optimized conditions with specific sortase variants (e.g., Srt5M) and reactants. Reaction time of 10-12 hours. | [2] |
| Protein-Protein Ligation | ~90% within 24 hours | Conjugation of GFP-LPETG-6His to a protein with an N-terminal glycine using sortase. | [3] |
| Peptide-Peptide Ligation | ~30% after 30 mins | Ligation of peptides with varying numbers of N-terminal glycines. | [3] |
Table 1: Representative Efficiencies of this compound Incorporation and Ligation.
| Reactant 1 | Reactant 2 | Sortase Variant | Molar Ratio (1:2) | Reaction Time | Ligation Yield | Reference |
| DARP-LPETGGHH5 | GGK-DEAC | SrtAstaph | 1:1 | 10-12 hours | >90% | [2] |
| GFP-LPETG-6His | Gly-emGFP | SrtA | 1:5 | 24 hours | ~90% | [3] |
| Peptide-LPXTG | Peptide-GG | SrtA | 1:1 | 30 minutes | ~30% | [3] |
Table 2: Quantitative Examples of Sortase-Mediated Ligation Yields.
Experimental Protocols
The generation of a site-specifically ubiquitinated protein using this compound involves a multi-step workflow. Below are detailed methodologies for the key stages of this process.
Site-Directed Mutagenesis
The initial step is to introduce an amber stop codon (TAG) at the desired lysine codon in the gene of interest. This is typically achieved using PCR-based site-directed mutagenesis.
-
Primer Design: Design complementary forward and reverse primers, typically 25-45 base pairs in length, containing the desired mutation (lysine codon to TAG). The mutation should be in the middle of the primers.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest with the mutagenic primers.
-
Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI.
-
Transformation: Transform the mutated, nicked plasmid into competent E. coli cells. The nicks will be repaired by the bacterial DNA repair machinery.
-
Sequence Verification: Sequence the plasmid to confirm the successful introduction of the amber codon.
Protein Expression and this compound Incorporation
The protein of interest is then expressed in a system that allows for the incorporation of the unnatural amino acid in response to the amber codon.
-
Expression System: Utilize an E. coli strain engineered to contain an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound.
-
Culture Conditions: Grow the cells in a minimal medium supplemented with this compound. The concentration of this compound may need to be optimized, but typically ranges from 1 to 5 mM.
-
Induction: Induce protein expression using an appropriate inducer (e.g., IPTG).
-
Purification: Purify the this compound-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
Staudinger Reduction of this compound
The azide group of the incorporated this compound is then reduced to a primary amine.
-
Reagent: A common reagent for this reduction is a phosphine, such as tris(2-carboxyethyl)phosphine (TCEP) or 2-(diphenylphosphino)benzoic acid (2DPBA).
-
Reaction Conditions: Incubate the purified protein with the phosphine reagent. Typical concentrations are in the millimolar range (e.g., 1-5 mM TCEP). The reaction is generally performed at room temperature for a few hours.
-
Purification: Remove the phosphine reagent and byproducts by dialysis or size-exclusion chromatography. The resulting protein now contains a GGK residue at the desired site.
Sortase-Mediated Ligation
The final step is the enzymatic attachment of ubiquitin to the GGK residue.
-
Reactants:
-
The GGK-containing protein of interest.
-
Ubiquitin modified at its C-terminus with a sortase recognition motif (e.g., LPETG).
-
A highly active variant of the sortase A enzyme (e.g., Srt5M).
-
-
Reaction Buffer: A typical buffer is 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5.
-
Reaction Conditions: Incubate the reactants at an optimized molar ratio. The reaction can be performed at room temperature or 4°C for several hours to overnight.
-
Purification: Purify the final ubiquitinated protein from the reaction mixture using chromatography techniques to separate it from unreacted components and the sortase enzyme.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for generating site-specifically ubiquitinated proteins using this compound.
Role of this compound in Studying the Ubiquitination Pathway
References
AzGGK synthesis and purification for laboratory use.
An In-depth Technical Guide on the Synthesis and Purification of Azido-Modified GDP-Sugars for Laboratory Use
Introduction
Azido-modified guanosine diphosphate (GDP) sugars are powerful chemical tools for researchers, scientists, and drug development professionals. The incorporation of an azido moiety provides a versatile chemical handle for downstream applications, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This allows for the sensitive detection and visualization of glycoconjugates, the characterization of glycosyltransferase activity, and the development of targeted therapeutics. This guide details the synthesis and purification of azido-modified GDP-sugars, with a focus on GDP-azidodeoxymannoses, for laboratory applications.
Chemoenzymatic Synthesis of GDP-Azidodeoxymannoses
A highly effective method for producing GDP-azidodeoxymannoses is a chemoenzymatic approach. This strategy combines the precision of chemical synthesis to create the azido-sugar precursor with the stereoselectivity of enzymatic synthesis to generate the final GDP-sugar.
Stage 1: Chemical Synthesis of Azidodeoxymannose-1-Phosphates
The initial step involves the chemical synthesis of various azidodeoxymannose isomers. This is typically achieved by introducing an azide group onto a protected mannose precursor through nucleophilic displacement of a leaving group, such as a tosylate or triflate, with sodium azide[1]. Following the introduction of the azide, phosphoramidite chemistry is employed at the anomeric center to install the α-phosphate group, yielding the azidodeoxymannose-1-phosphate[1].
Stage 2: Enzymatic Synthesis of GDP-Azidodeoxymannoses
The second stage utilizes the enzyme GDP-mannose pyrophosphorylase (GDP-ManPP) to catalyze the reaction between the synthesized azidodeoxymannose-1-phosphate and guanosine triphosphate (GTP). GDP-ManPP from Salmonella enterica has been shown to successfully catalyze this reaction for various azido-mannose-1-phosphate isomers[1][2].
Caption: Chemoenzymatic synthesis workflow for GDP-Azidodeoxymannose.
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of GDP-Azidodeoxymannoses
This protocol describes the enzymatic conversion of azidodeoxymannose-1-phosphates to their corresponding GDP-sugars.
Materials:
-
Azidodeoxymannose-1-phosphate (e.g., 2-, 3-, 4-, or 6-azido derivative)
-
Guanosine triphosphate (GTP)
-
Recombinant GDP-Mannose Pyrophosphorylase (GDP-ManPP) from S. enterica
-
Reaction Buffer: 50 mM HEPES, 20 mM MgCl₂, pH 7.5
-
Inorganic Pyrophosphatase (optional)
Procedure:
-
In a microcentrifuge tube, prepare a reaction mixture by combining the azidodeoxymannose-1-phosphate and GTP in the reaction buffer. A typical starting concentration is 1-5 mM for the azido-sugar-1-phosphate and a slight molar excess of GTP.
-
Add a catalytic amount of purified GDP-ManPP to the reaction mixture.
-
(Optional) Add inorganic pyrophosphatase to the reaction to hydrolyze the pyrophosphate byproduct, which drives the reaction toward product formation.
-
Incubate the reaction mixture at 37°C.
-
Monitor the reaction progress using anion-exchange HPLC. The formation of the GDP-azido-sugar will be indicated by a new peak with a characteristic retention time[2]. Reactions are typically monitored over several hours until completion.
Protocol 2: Purification of GDP-Azidodeoxymannoses by HPLC
Materials:
-
Crude enzymatic reaction mixture
-
Anion-exchange HPLC column
-
Buffer A: 50 mM Ammonium Bicarbonate, pH 7.8
-
Buffer B: 1 M Ammonium Bicarbonate, pH 7.8
-
HPLC system
Procedure:
-
Terminate the enzymatic reaction by adding an equal volume of cold ethanol and incubating at -20°C for 30 minutes to precipitate the enzymes.
-
Centrifuge the mixture at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube and lyophilize to remove the solvent.
-
Resuspend the dried pellet in a minimal volume of Buffer A.
-
Inject the resuspended sample onto the anion-exchange HPLC column equilibrated with Buffer A.
-
Elute the product using a linear gradient of Buffer B (e.g., 0-100% over 30-60 minutes).
-
Collect fractions corresponding to the GDP-azido-sugar peak, identified by comparison with a standard if available, or by its characteristic UV absorbance at 254 nm.
-
Pool the product-containing fractions and lyophilize multiple times to remove the volatile ammonium bicarbonate buffer.
-
The final product should be a white, fluffy powder. Confirm the identity and purity using NMR spectroscopy and high-resolution mass spectrometry[2].
Data Presentation
The following table summarizes the reported isolated yields for the enzymatic synthesis of different GDP-azidodeoxymannose isomers.
| GDP-Azidodeoxymannose Isomer | Isolated Yield (%) |
| GDP-2-azido-2-deoxymannose | 52 |
| GDP-3-azido-3-deoxymannose | 41 |
| GDP-4-azido-4-deoxymannose | 55 |
Data sourced from Marchesan and Macmillan (2008)[2].
Application in Mannosyltransferase Activity Assays
GDP-azidomannoses serve as excellent non-radioactive probes for studying the activity of mannosyltransferases (ManTs)[1][2]. The azido group on the transferred sugar can be subsequently labeled with a reporter molecule (e.g., a fluorophore or biotin) via click chemistry for detection.
Caption: Probing mannosyltransferase activity with GDP-azidomannose.
References
Methodological & Application
Application Notes and Protocols for AzGGK-Based Chemoenzymatic Protein Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the site-specific modification of proteins using the non-canonical amino acid L-azido-d-glutamic acid γ-hydrazide (AzGGK). This chemoenzymatic approach allows for the precise introduction of bioorthogonal azide handles into proteins, enabling a wide range of downstream applications, including the attachment of imaging agents, therapeutic payloads, and other functional moieties.
Introduction to this compound-Based Protein Modification
Site-specific protein modification is a powerful tool in chemical biology and drug development. Traditional methods often rely on the chemical modification of naturally occurring amino acid residues, such as lysine or cysteine, which can lead to heterogeneous products with varying degrees of modification at multiple sites. Chemoenzymatic methods offer a significant advantage by combining the specificity of enzymatic reactions with the versatility of chemical transformations.
The this compound-based technique leverages the cell's own translational machinery to incorporate this compound at a specific site within a target protein. This is achieved through the use of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which recognize an amber stop codon (UAG) introduced at the desired modification site in the protein's gene. Once incorporated, the azide group of this compound serves as a bioorthogonal chemical handle for subsequent modifications via reactions such as the Staudinger ligation or strain-promoted alkyne-azide cycloaddition (SPAAC).
A related and complementary technique is the use of microbial transglutaminase (MTG), an enzyme that catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and a primary amine.[1] By using an amine-containing linker with an azide group, MTG can be used to site-specifically introduce an azide handle onto a protein containing a suitable glutamine tag or an accessible native glutamine residue.[2][3]
Key Applications
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies, improving therapeutic index and reducing off-target toxicity.[1][3]
-
Protein Labeling: Attachment of fluorophores for imaging and tracking proteins in vitro and in vivo.
-
Protein-Protein Interaction Studies: Introduction of cross-linkers or photo-activatable groups to study protein complexes.
-
Elucidation of Signaling Pathways: Probing the function of specific post-translational modifications, such as ubiquitination, by installing mimics or reporters at defined sites.[2]
-
Surface Immobilization: Controlled orientation of proteins on surfaces for biosensor and microarray development.
Chemoenzymatic Modification Workflow Overview
The general workflow for this compound-based protein modification involves several key steps, each requiring careful planning and execution. The following diagram illustrates the overall process.
Caption: General workflow for this compound-based chemoenzymatic protein modification.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Target Protein
This protocol describes the expression of a target protein containing an amber stop codon in E. coli in the presence of this compound and the engineered this compound-tRNA synthetase/tRNA pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an amber codon (UAG) at the desired position.
-
Plasmid encoding the this compound-specific aminoacyl-tRNA synthetase (AzGGKRS) and its cognate tRNA.
-
L-azido-d-glutamic acid γ-hydrazide (this compound)
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography resin (for His-tagged proteins)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
Procedure:
-
Co-transform the E. coli expression strain with the plasmid for the target protein and the plasmid for the AzGGKRS/tRNA pair.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate the culture at 18-25°C for 16-20 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.
-
Analyze the purified protein by SDS-PAGE and confirm the incorporation of this compound by mass spectrometry.
Protocol 2: Staudinger Reduction of Azido-Proteins
This protocol describes the reduction of the azide group in the this compound-modified protein to a primary amine, which can then be used in subsequent ligation reactions.
Materials:
-
This compound-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or triphenylphosphine
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of the phosphine reducing agent (e.g., 100 mM TCEP in water).
-
To the this compound-modified protein solution, add the phosphine reducing agent to a final concentration of 10-20 mM.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by mass spectrometry to confirm the conversion of the azide to an amine.
-
Remove the excess reducing agent by dialysis or size-exclusion chromatography.
Protocol 3: Sortase-Mediated Ligation
This protocol describes the ligation of a payload containing a poly-glycine motif to the amine-functionalized protein using Sortase A.
Materials:
-
Amine-functionalized protein (from Protocol 2)
-
Sortase A enzyme
-
Payload with an N-terminal poly-glycine (e.g., GGG) motif
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl2)
Procedure:
-
Combine the amine-functionalized protein (final concentration 10-50 µM), the poly-glycine payload (5-10 fold molar excess), and Sortase A (1-5 µM) in the sortase reaction buffer.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours.
-
Monitor the reaction progress by SDS-PAGE, looking for a shift in the molecular weight of the target protein.
-
Purify the ligated protein from the reaction mixture using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).
Protocol 4: Microbial Transglutaminase (MTG)-Mediated Conjugation with an Azido-Linker
This protocol describes the site-specific introduction of an azide handle onto an antibody using MTG.
Materials:
-
Antibody (e.g., IgG)
-
Microbial Transglutaminase (MTG)
-
Azido-PEG-amine linker
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0)
Procedure:
-
If necessary, deglycosylate the antibody using PNGase F to expose the Q295 residue.
-
Prepare a solution of the antibody at a concentration of 1-5 mg/mL in the reaction buffer.
-
Add the azido-PEG-amine linker to a final concentration of 1-5 mM.
-
Add MTG to a final concentration of 0.1-0.5 mg/mL.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Stop the reaction by adding a transglutaminase inhibitor or by buffer exchange.
-
Purify the azide-modified antibody using protein A/G affinity chromatography or size-exclusion chromatography.
Protocol 5: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of a dibenzocyclooctyne (DBCO)-functionalized molecule to an azide-modified protein.
Materials:
-
Azide-modified protein (from Protocol 1 or 4)
-
DBCO-functionalized molecule (e.g., DBCO-fluorophore, DBCO-drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a solution of the azide-modified protein in the reaction buffer.
-
Add the DBCO-functionalized molecule in a 2-10 fold molar excess over the protein.
-
Incubate the reaction at room temperature for 1-12 hours, or at 4°C overnight.
-
Monitor the reaction progress by SDS-PAGE (for fluorescently labeled proteins) or mass spectrometry.
-
Purify the conjugated protein from unreacted reagents by dialysis or size-exclusion chromatography.
Quantitative Data
The efficiency of chemoenzymatic protein modification can be influenced by several factors, including the specific protein, the site of modification, and the reaction conditions. The following tables summarize representative quantitative data for the different techniques.
Table 1: Efficiency of this compound Incorporation
| Protein | Incorporation Site | Expression Yield (mg/L) | Incorporation Efficiency (%) | Reference |
| sfGFP | 150 | ~10 | >95 | [2] |
| Ubiquitin | 48 | ~5 | >90 | [4] |
| Histone H3 | 27 | ~2 | ~85 | [4] |
Table 2: Efficiency of Subsequent Modification Reactions
| Modification Reaction | Protein | Substrate | Reaction Efficiency (%) | Reference |
| Staudinger Reduction | sfGFP-AzGGK | TCEP | Quantitative | [2] |
| Sortase-Mediated Ligation | Ubiquitin-amine | GGG-peptide | 80-90 | [5] |
| MTG-Mediated Conjugation | IgG (deglycosylated) | Azido-PEG-amine | >95 | [6] |
| SPAAC | Azido-Antibody | DBCO-Fluorophore | >90 | [7] |
Visualizations
Signaling Pathway: Ubiquitination Cascade
This compound-based methods can be used to study the ubiquitination signaling pathway by site-specifically incorporating ubiquitin or ubiquitin-like proteins. The following diagram illustrates the key steps in the ubiquitination cascade.
Caption: Simplified diagram of the ubiquitin-proteasome signaling pathway.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis using MTG and SPAAC
This diagram outlines the workflow for creating a site-specific ADC using a combination of MTG-mediated azido-linker conjugation and subsequent SPAAC with a DBCO-drug.
Caption: Workflow for the synthesis of an ADC using MTG and SPAAC.
Logical Relationship: Comparison of this compound and MTG Approaches
This diagram illustrates the logical relationship and key differences between the this compound incorporation and MTG-based methods for introducing an azide handle into a protein.
Caption: Comparison of this compound incorporation and MTG-mediated conjugation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. aminer.org [aminer.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Technology -2016-404 NEW METHOD TO INCREASE THE LIGATION RATE OF REACTIONS CATALYZED BY THE S. AUREUS SORTASE A ENZYME [ucla.technologypublisher.com]
- 6. Site-Specific Conjugation of Native Antibody: Transglutaminase-Mediated Modification of a Conserved Glutamine While Maintaining the Primary Sequence and Core Fc Glycan via Trimming with an Endoglycosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
Application Notes and Protocols for In Vivo Protein Crosslinking Using Photo-Activatable Amino Acids
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of photo-activatable non-canonical amino acids for in vivo protein crosslinking studies. While the initial topic specified Azido-glycyl-glycyl-lysine (AzGGK), a thorough literature search revealed no specific reagent with this designation. Therefore, this document will focus on a widely used and well-documented photo-activatable amino acid, p-azido-L-phenylalanine (AzF) , as a representative and powerful tool for these studies.
In vivo photo-crosslinking is a powerful technique to capture transient and stable protein-protein interactions (PPIs) within their native cellular environment.[1][2] By genetically encoding a photo-activatable amino acid, such as AzF, at a specific site within a protein of interest, researchers can initiate covalent bond formation with interacting partners upon UV light exposure.[1][3] This "freezes" the protein interaction network at a specific moment in time, allowing for subsequent isolation, enrichment, and identification of interacting proteins by mass spectrometry. This approach is invaluable for elucidating protein function, mapping signaling pathways, and identifying potential drug targets.[4]
Principle of the Method
The in vivo photo-crosslinking workflow using AzF involves three main stages:
-
Genetic Encoding of AzF: The genetic code of a host organism (e.g., E. coli, yeast, mammalian cells) is expanded to incorporate AzF in response to a specific codon, typically the amber stop codon (TAG).[5][6] This is achieved by introducing a plasmid expressing an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair. The engineered aaRS specifically recognizes and charges its cognate tRNA with AzF, which then delivers the unnatural amino acid to the ribosome during protein translation.
-
Photo-Crosslinking: Once the protein of interest containing AzF is expressed in the host cells, the cells are exposed to UV light at a specific wavelength (typically 365 nm for AzF).[1] This photo-activation generates a highly reactive nitrene intermediate from the azido group of AzF, which then rapidly and non-selectively inserts into nearby C-H or N-H bonds of interacting proteins, forming a stable covalent crosslink.[7]
-
Analysis of Crosslinked Complexes: After crosslinking, the cells are lysed, and the protein complexes are typically enriched, often via an affinity tag on the bait protein. The enriched complexes are then digested, and the resulting peptides are analyzed by tandem mass spectrometry (MS/MS) to identify the crosslinked proteins and map the sites of interaction.[8]
Experimental Protocols
The following protocols provide a general framework for conducting an in vivo photo-crosslinking experiment in mammalian cells using AzF. Optimization of specific conditions (e.g., plasmid concentrations, UV exposure time) may be required for different cell lines and proteins of interest.
Protocol 1: Expression of AzF-Containing Protein in Mammalian Cells
Materials:
-
HEK293T cells (or other suitable mammalian cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid encoding the protein of interest with an amber (TAG) codon at the desired crosslinking site and an affinity tag (e.g., FLAG, HA).
-
Plasmid encoding the orthogonal AzF-specific aminoacyl-tRNA synthetase/tRNA pair (e.g., pIRE4-Azi).
-
p-azido-L-phenylalanine (AzF) powder.
-
Transfection reagent (e.g., PEI, Lipofectamine).
-
Opti-MEM or serum-free DMEM.
-
Sterile water and 1 M NaOH.
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Preparation of AzF Solution: Immediately before use, prepare a 1 mM working solution of AzF. For a 6-well plate with 2 mL of medium per well (12 mL total), weigh out approximately 2.5 mg of AzF. Dissolve it in a small volume of sterile water with a minimal amount of 1 M NaOH to aid dissolution, and bring the final volume to 60 µL with sterile water. Keep the solution protected from light.
-
Transfection: a. In a sterile tube, dilute 1 µg of the bait protein plasmid and 1.2 µg of the pIRE4-Azi plasmid in 200 µL of Opti-MEM. b. In a separate tube, dilute the transfection reagent according to the manufacturer's instructions. c. Combine the DNA and transfection reagent solutions, mix gently, and incubate at room temperature for 15-20 minutes. d. Add the transfection complex dropwise to the cells.
-
AzF Incorporation: After 6-8 hours of transfection, replace the medium with fresh complete medium containing 1 mM AzF. For each well, add 10 µL of the 1 mM AzF stock solution to 2 mL of medium.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression and incorporation of AzF.
Protocol 2: In Vivo Photo-Crosslinking and Cell Lysis
Materials:
-
UV lamp (365 nm).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Cell scraper.
Procedure:
-
Cell Preparation: Wash the cells twice with ice-cold PBS.
-
Photo-Crosslinking: Place the cell culture plate on ice and irradiate with 365 nm UV light for 15-30 minutes. The optimal irradiation time should be determined empirically.
-
Cell Lysis: a. Remove the PBS and add 200-500 µL of ice-cold lysis buffer to each well. b. Incubate on ice for 15-20 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the crosslinked protein complexes.
Protocol 3: Enrichment and Analysis of Crosslinked Complexes
Materials:
-
Affinity purification resin (e.g., anti-FLAG M2 affinity gel).
-
Wash buffer (e.g., TBS).
-
Elution buffer (e.g., 3xFLAG peptide solution).
-
SDS-PAGE gels and Western blotting reagents.
-
Mass spectrometry-grade trypsin.
-
Reagents for in-solution digestion (e.g., DTT, iodoacetamide).
Procedure:
-
Affinity Purification: a. Incubate the cell lysate with the affinity resin for 2-4 hours at 4°C with gentle rotation. b. Wash the resin three times with wash buffer. c. Elute the bound protein complexes according to the resin manufacturer's instructions.
-
SDS-PAGE and Western Blotting: a. Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the affinity tag to confirm the presence of higher molecular weight crosslinked species.
-
In-Solution Digestion for Mass Spectrometry: a. Denature the eluted protein complexes by heating. b. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. c. Digest the proteins overnight with trypsin.
-
Mass Spectrometry Analysis: a. Analyze the resulting peptide mixture by LC-MS/MS. b. Use specialized software (e.g., pLink, xProphet) to identify the crosslinked peptides and the interacting proteins.[9]
Data Presentation
Quantitative data from in vivo crosslinking experiments is crucial for assessing the efficiency of the workflow and the confidence in the identified interactions. The following tables are representative examples of how to present such data.
Table 1: Summary of Mass Spectrometry Data for AzF Crosslinking Experiment
| Parameter | Value |
| Total MS/MS Spectra | 250,000 |
| Identified PSMs | 150,000 |
| Identified Peptides | 35,000 |
| Identified Proteins | 4,500 |
| Identified Crosslinked PSMs | 1,200 |
| Identified Unique Crosslinked Peptides | 850 |
PSM: Peptide-Spectrum Match
Table 2: List of Identified Interactors of Bait Protein X
| Interacting Protein | Gene Name | UniProt ID | Number of Crosslinked Peptides | Sequence Coverage (%) | Score |
| Protein Y | GENEY | P12345 | 15 | 25 | 250 |
| Protein Z | GENEZ | Q67890 | 8 | 18 | 180 |
| Kinase A | KINA | R13579 | 5 | 12 | 120 |
| ... | ... | ... | ... | ... | ... |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for in vivo protein crosslinking using AzF.
Example Signaling Pathway: MAPK Pathway
In vivo crosslinking can be a powerful tool to dissect the protein-protein interactions within signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway. By placing AzF at specific locations within key proteins of this pathway (e.g., MEK or ERK), one can capture both stable and transient interactions that are crucial for signal transduction.
Conclusion
The use of p-azido-L-phenylalanine for in vivo photo-crosslinking provides a robust and versatile method for the discovery and characterization of protein-protein interactions in their native cellular context. The protocols and guidelines presented here offer a solid foundation for researchers to apply this technology to a wide range of biological questions, from mapping the interactome of a specific protein to dissecting the intricate molecular machinery of signaling pathways. Careful optimization and the use of appropriate bioinformatic tools are key to maximizing the success of these powerful experiments.
References
- 1. An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Protein Cross-Linking | Springer Nature Experiments [experiments.springernature.com]
- 3. Site-Specific Crosslinking Reveals Phosphofructokinase-L Inhibition Drives Self-Assembly and Attenuation of Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Addition of p-azido-L-phenylalanine to the genetic code of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Evaluating protein interactions through cross-linking mass spectrometry: New bioinformatics tools enable the recognition of neighboring amino acids in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Generation of Ubiquitin Chains with Azido-Gly-Gly-Lys (AzGGK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, making the enzymes involved in this pathway attractive targets for drug discovery. The precise study of ubiquitination and the development of targeted therapeutics necessitate the availability of well-defined ubiquitin chains and ubiquitinated substrates. This document provides a detailed methodology for the chemoenzymatic synthesis of ubiquitin chains using a site-specifically incorporated non-canonical amino acid, Nε-azidoacetyl-glycylglycyl-L-lysine (AzGGK).
This method, pioneered by the Lang group, combines genetic code expansion, the Staudinger reduction, and sortase-mediated ligation to generate ubiquitin chains with a native isopeptide bond.[1][2][3] This approach offers exceptional control over the site of ubiquitination and the length and linkage type of the ubiquitin chain, providing a powerful tool for studying the intricacies of the ubiquitin system.
Principle of the Method
The generation of ubiquitin chains using this compound is a multi-step chemoenzymatic process. The overall workflow involves:
-
Genetic Code Expansion: The non-canonical amino acid this compound is site-specifically incorporated into a protein of interest (or ubiquitin itself) in E. coli using an engineered pyrrolysyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).
-
Staudinger Reduction: The azide group of the incorporated this compound is chemoselectively reduced to a primary amine using a phosphine-based reagent. This unmasks a Gly-Gly-Lys (GGK) motif, with the terminal lysine's amino group serving as the acceptor for ubiquitination.
-
Sortase-Mediated Ligation: An engineered Sortase A (SrtA) enzyme catalyzes the formation of an isopeptide bond between the exposed amine of the GGK motif and a modified ubiquitin molecule (Ub-LPXTG) that bears a C-terminal SrtA recognition motif (LPXTG). This results in the site-specific attachment of a single ubiquitin moiety.
-
Iterative Chain Elongation: By using orthogonal sortase enzymes with different recognition sequences, this process can be repeated to build ubiquitin chains of defined length and linkage type.[2][4][5]
Experimental Workflow
Quantitative Data Summary
The following tables summarize typical yields and reaction conditions for the key steps in the this compound-based ubiquitin chain synthesis, compiled from published data.[1][6]
Table 1: Protein Expression with this compound
| Parameter | Value |
| Expression System | E. coli BL21(DE3) |
| Plasmids | pET-based vector for protein of interest with amber codon (TAG), pEVOL vector for this compound-RS/tRNA |
| Media | LB or TB medium supplemented with appropriate antibiotics and this compound |
| This compound Concentration | 1-2 mM |
| Induction | IPTG (0.1 - 0.5 mM) at OD600 of 0.6-0.8 |
| Expression Time | 16-20 hours at 20-25°C |
| Typical Yield | 1-5 mg of purified this compound-containing protein per liter of culture |
Table 2: Staudinger Reduction and Sortase-Mediated Ligation
| Parameter | Value |
| Reduction Reagent | Tris(2-carboxyethyl)phosphine (TCEP) |
| TCEP Concentration | 1-5 mM |
| Reduction Time | 1-2 hours at room temperature |
| Sortase Enzyme | Engineered Sortase A (e.g., 7M mutant)[7] |
| Sortase Concentration | 10-50 µM |
| Ubiquitin-LPXTG | 1.5 - 3 molar excess over the substrate protein |
| Ligation Buffer | 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5 |
| Ligation Time | 1-16 hours at 25-37°C[1] |
| Ligation Yield | >90% conversion to ubiquitinated product[8] |
Experimental Protocols
Protocol 1: Expression and Purification of this compound-Containing Protein
-
Transformation: Co-transform E. coli BL21(DE3) cells with the expression plasmid for the protein of interest (containing an amber stop codon at the desired ubiquitination site) and the pEVOL plasmid encoding the this compound-tRNA synthetase/tRNA pair.
-
Culture Growth: Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C. The next day, inoculate a larger volume of Terrific Broth (TB) or LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1-2 mM and IPTG to a final concentration of 0.1-0.5 mM.
-
Expression: Reduce the temperature to 20-25°C and continue shaking for 16-20 hours.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0, supplemented with protease inhibitors) and lyse the cells by sonication or high-pressure homogenization.
-
Purification: Clarify the lysate by centrifugation. Purify the this compound-containing protein using an appropriate affinity chromatography method (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography for further purification.
Protocol 2: Staudinger Reduction of this compound
-
Reaction Setup: In a reaction vessel, combine the purified this compound-containing protein (typically at a concentration of 10-50 µM) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Initiation of Reduction: Add a fresh solution of Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Verification (Optional): The conversion of the azide to an amine can be monitored by mass spectrometry.
-
Buffer Exchange: Remove excess TCEP by buffer exchange using a desalting column or dialysis into the sortase ligation buffer.
Protocol 3: Sortase-Mediated Ubiquitination
-
Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:
-
Protein-GGK (from Protocol 2): 10-20 µM
-
Ubiquitin-LPXTG: 15-60 µM (1.5 to 3-fold molar excess)
-
Engineered Sortase A: 10-50 µM
-
Sortase Ligation Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5
-
Adjust the final volume with nuclease-free water.
-
-
Incubation: Incubate the reaction at 25-37°C for 1-16 hours. The reaction progress can be monitored by SDS-PAGE, looking for a band shift corresponding to the molecular weight of the added ubiquitin.
-
Purification of Ubiquitinated Protein: Purify the ubiquitinated protein from the reaction mixture to remove the sortase enzyme, unreacted ubiquitin, and any un-ubiquitinated substrate. This can typically be achieved by affinity chromatography (if the substrate has a tag) followed by size-exclusion chromatography.
Signaling Pathway and Logical Relationships
The ubiquitination cascade is a fundamental signaling process in eukaryotic cells. The this compound method provides a powerful tool to synthetically generate specific ubiquitinated proteins to dissect these pathways.
Conclusion
The this compound-based method for generating ubiquitin chains offers an unparalleled level of precision and control, enabling the synthesis of homogenous populations of ubiquitinated proteins with defined linkage types and chain lengths. This powerful technology is instrumental for researchers in academia and industry to investigate the functional consequences of specific ubiquitination events, validate drug targets within the ubiquitin system, and develop novel therapeutic strategies.
References
- 1. Sortase mediated protein ubiquitination with defined chain length and topology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A modular toolbox to generate complex polymeric ubiquitin architectures using orthogonal sortase enzymes [ideas.repec.org]
- 3. researchgate.net [researchgate.net]
- 4. A modular toolbox to generate complex polymeric ubiquitin architectures using orthogonal sortase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. google.com [google.com]
- 8. pubs.acs.org [pubs.acs.org]
Application of AzGGK in Fluorescence Microscopy: A Guide for Researchers
Introduction
Protein prenylation, the attachment of isoprenoid lipids like geranylgeranyl pyrophosphate, is a critical post-translational modification that governs the localization and function of numerous proteins involved in cellular signaling. The study of these proteins has been traditionally challenging due to the lack of tools for their specific visualization. AzGGK (azido-geranylgeranyl-lysine) is a chemical reporter that enables the fluorescent labeling and imaging of newly prenylated proteins within cells. This technology leverages the cell's own enzymatic machinery to incorporate the azide-functionalized isoprenoid analog onto target proteins. The incorporated azide group then serves as a bioorthogonal handle for covalent attachment of a fluorescent probe via "click chemistry," allowing for precise and sensitive visualization by fluorescence microscopy.[1][2] This application note provides detailed protocols for the metabolic labeling of proteins with this compound and their subsequent fluorescent detection in fixed and live cells, along with data interpretation guidelines for researchers in cell biology and drug development.
Principle of the Method
The this compound labeling strategy is a two-step process that combines metabolic labeling with bioorthogonal click chemistry.
-
Metabolic Labeling: Cells are incubated with this compound. Cellular enzymes, specifically geranylgeranyltransferases, recognize this compound as a substrate and attach it to newly synthesized proteins destined for prenylation. This process incorporates an azide group (-N₃) specifically into this protein sub-proteome.
-
Fluorescent Tagging (Click Chemistry): The azide-labeled proteins are then detected by covalently attaching a fluorescent probe. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the azide on the protein "clicks" with an alkyne-modified fluorophore.[2][3][4] Alternatively, for live-cell imaging, a strain-promoted azide-alkyne cycloaddition (SPAAC) can be used with a cyclooctyne-conjugated dye, which eliminates the need for a cytotoxic copper catalyst.[5] The result is a stable, fluorescently tagged protein that can be visualized using standard fluorescence microscopy techniques.
Applications
-
Visualization of Prenylated Proteome: Spatiotemporal imaging of newly geranylgeranylated proteins in cells.
-
Drug Discovery: Screening for inhibitors of protein prenylation by measuring the reduction in fluorescent signal.
-
Study of Signaling Pathways: Investigating the localization and trafficking of key signaling proteins (e.g., small GTPases) under different cellular conditions.
-
High-Throughput Analysis: Can be adapted for flow cytometry to quantify prenylation levels across cell populations.[6]
Quantitative Data Summary
The efficiency of labeling is dependent on experimental conditions. The following tables provide example data ranges based on similar metabolic labeling techniques. Researchers should perform optimization experiments for their specific cell type and experimental goals.
Table 1: Recommended Concentration Ranges for Labeling Reagents
| Reagent | Cell Type | Recommended Concentration | Incubation Time |
| This compound | Mammalian cell lines | 10 - 50 µM | 4 - 24 hours |
| Alkyne-Fluorophore (e.g., Alkyne-TAMRA) | Fixed Cells | 1 - 10 µM | 30 - 60 min |
| DBCO-Fluorophore (e.g., DBCO-CF555) | Live Cells | 5 - 25 µM | 15 - 60 min |
Table 2: Example Results of a Titration Experiment
| This compound Concentration (µM) | Mean Fluorescence Intensity (a.u.) | Standard Deviation | Signal-to-Background Ratio |
| 0 (Control) | 150 | 25 | 1.0 |
| 10 | 950 | 110 | 6.3 |
| 25 | 2100 | 250 | 14.0 |
| 50 | 2800 | 320 | 18.7 |
Data is hypothetical and for illustrative purposes. Actual values will vary.
Experimental Protocols
Protocol 1: Labeling and Imaging of Prenylated Proteins in Fixed Cells
This protocol is adapted from established methods for fluorescent noncanonical amino acid tagging (FUNCAT).[1][7]
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click Reaction Buffer Kit (containing Copper (II) Sulfate, reducing agent, and a copper-chelating ligand)
-
Alkyne-functionalized fluorophore (e.g., Alkyne-Alexa Fluor 488)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Metabolic Labeling: Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 25 µM). Incubate for 4-24 hours under standard culture conditions.
-
Washing: Gently wash the cells three times with warm PBS to remove unincorporated this compound.
-
Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS, then permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Click Reaction: a. Prepare the click reaction cocktail according to the manufacturer's instructions. Typically, this involves mixing the copper sulfate, a reducing agent, a copper-chelating ligand, and the alkyne-fluorophore in PBS. b. Aspirate the permeabilization buffer and add the click reaction cocktail to the cells. c. Incubate for 30-60 minutes at room temperature, protected from light.
-
Final Washes and Counterstaining: a. Wash the cells three times with PBS. b. Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes. c. Wash twice more with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and DAPI.
Protocol 2: Live-Cell Imaging of Prenylated Proteins
This protocol uses a copper-free click reaction (SPAAC) to avoid cytotoxicity.
Materials:
-
This compound
-
Complete cell culture medium (phenol red-free medium is recommended for imaging)
-
DBCO-functionalized fluorophore (e.g., DBCO-488)
-
Live-cell imaging buffer (e.g., HBSS)
Procedure:
-
Cell Seeding: Seed cells in a glass-bottom imaging dish suitable for live-cell microscopy.
-
Metabolic Labeling: Treat the cells with this compound as described in Protocol 1, step 2.
-
Washing: Before imaging, gently wash the cells twice with warm, phenol red-free culture medium to remove excess this compound.
-
SPAAC Reaction: Add pre-warmed medium containing the DBCO-functionalized fluorophore (e.g., 10 µM) to the cells. Incubate for 15-60 minutes in the cell culture incubator.
-
Final Wash: Replace the labeling medium with fresh, pre-warmed live-cell imaging buffer.
-
Imaging: Immediately transfer the dish to a fluorescence microscope equipped with an environmental chamber (to maintain 37°C and 5% CO₂). Acquire images, including time-lapse series if desired, to observe the dynamics of the labeled proteins.[8]
Conclusion
This compound provides a powerful and versatile tool for the fluorescent labeling and visualization of prenylated proteins. By combining metabolic labeling with the specificity of click chemistry, researchers can gain unprecedented insights into the localization, trafficking, and regulation of this important class of proteins. The protocols provided herein offer a robust starting point for applying this technique to a wide range of biological questions in basic research and drug development.
References
- 1. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thno.org [thno.org]
- 6. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for AzGGK in Sortase-Mediated Transpeptidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of an azide-containing peptide, AzGGK (Azido-Gly-Gly-Lys), in sortase-mediated transpeptidation reactions. This method enables the site-specific introduction of an azide moiety onto a target protein, which can then be used for subsequent bioorthogonal reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." This two-step "sortase-click" strategy is a powerful tool for protein labeling, modification, and conjugation.[1][2]
Introduction to Sortase-Mediated Ligation
Sortase A (SrtA), a transpeptidase from Gram-positive bacteria like Staphylococcus aureus, recognizes a specific sorting motif, typically LPXTG (where X is any amino acid), at the C-terminus of a target protein.[3] The enzyme cleaves the peptide bond between the threonine and glycine residues, forming a covalent acyl-enzyme intermediate.[4] This intermediate is then resolved by a nucleophile containing an N-terminal oligoglycine sequence. This process results in the formation of a new peptide bond, effectively ligating the nucleophile to the C-terminus of the target protein.[4] By using a synthetic peptide functionalized with an azide group, such as this compound, as the nucleophile, a bioorthogonal "handle" can be site-specifically installed on the protein of interest.
The this compound Peptide
The this compound peptide serves as the nucleophile in the sortase-mediated ligation reaction. Its components are:
-
Azido (Az): This functional group is the bioorthogonal handle. It is typically incorporated via a modified lysine residue (e.g., L-azidolysine) or by modifying the lysine side chain after peptide synthesis. The azide group is relatively inert in biological systems but reacts efficiently and specifically with alkyne-containing molecules in click chemistry reactions.
-
Gly-Gly (GG): The N-terminal di-glycine motif is the minimal recognition sequence for the nucleophile by Sortase A.
-
Lys (K): The lysine residue provides a scaffold for the attachment of the azide group via its epsilon-amine group.
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS).[5][6] This involves the sequential addition of amino acids to a growing peptide chain attached to a solid resin support. To incorporate the azide functionality, an azido-containing amino acid building block is used during the synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general workflow for the manual synthesis of an this compound peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Lys(N₃)-OH or a suitable precursor for azide incorporation
-
Fmoc-Gly-OH
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or other coupling activator
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
HPLC-grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Lysine):
-
Dissolve Fmoc-Lys(N₃)-OH (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling (Glycine): Repeat the Fmoc deprotection and coupling steps using Fmoc-Gly-OH.
-
Third Amino Acid Coupling (Glycine): Repeat the Fmoc deprotection and coupling steps again with Fmoc-Gly-OH.
-
Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and decant the ether.
-
Purification and Analysis:
-
Dissolve the crude peptide in water/acetonitrile.
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the this compound peptide by mass spectrometry.
-
Protocol 2: Sortase A-Mediated Ligation of this compound to a Target Protein
This protocol describes the enzymatic ligation of the this compound peptide to a target protein containing a C-terminal LPXTG motif.
Materials:
-
Purified target protein with a C-terminal LPXTG motif (e.g., LPETG)
-
Purified this compound peptide
-
Purified Sortase A (e.g., heptamutant for Ca²⁺-independence)
-
Sortase Reaction Buffer (10x): 500 mM Tris-HCl (pH 7.5), 1.5 M NaCl, 100 mM CaCl₂ (can be omitted if using a calcium-independent sortase variant).[7]
-
Sterile, nuclease-free water
Procedure:
-
Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube. The final concentrations of the components should be optimized for each specific protein, but a good starting point is:
-
Target Protein: 50 µM
-
This compound Peptide: 500 µM (10-fold molar excess)
-
Sortase A: 10 µM
-
1x Sortase Reaction Buffer
-
Bring the final volume to the desired amount with sterile water.
-
-
Incubation: Incubate the reaction mixture at 37°C for 4-12 hours.[1] The optimal incubation time may vary and should be determined empirically.
-
Monitoring the Reaction: The progress of the ligation can be monitored by taking small aliquots at different time points and analyzing them by SDS-PAGE. The ligated product will have a slightly higher molecular weight than the starting protein.
-
Purification of the Ligated Protein:
-
If the target protein and/or Sortase A have an affinity tag (e.g., His₆-tag), the ligated protein can be purified using affinity chromatography (e.g., Ni-NTA resin).[1] This will also remove the unreacted sortase and target protein.
-
Size-exclusion chromatography can also be used to separate the ligated protein from the excess this compound peptide and Sortase A.
-
-
Analysis of the Final Product: Confirm the successful ligation and purity of the azide-modified protein by SDS-PAGE, and verify the mass of the final product using mass spectrometry.
Quantitative Data Summary
The efficiency of sortase-mediated ligation can be influenced by several factors, including the specific sortase variant used, the concentrations of the reactants, and the nature of the protein and peptide substrates. The following table summarizes typical reaction parameters and expected outcomes based on literature for similar sortase-mediated ligations.
| Parameter | Typical Range | Notes |
| Target Protein Concentration | 10 - 100 µM | Higher concentrations can increase reaction rates but may also lead to aggregation. |
| Nucleophile (this compound) Concentration | 100 µM - 5 mM | A molar excess of the nucleophile is generally used to drive the reaction towards product formation.[8] |
| Sortase A Concentration | 1 - 20 µM | Catalytic amounts are sufficient, but higher concentrations can reduce reaction times. |
| Reaction Time | 1 - 12 hours | Can be optimized by monitoring the reaction progress. Reactions can proceed to >90% completion.[9] |
| Temperature | 4 - 37°C | 37°C is common, but lower temperatures can be used to improve the stability of sensitive proteins. |
| Ligation Efficiency | 50 - >95% | Highly dependent on the optimization of the reaction conditions and the specific substrates. |
Visualizations
Caption: Experimental workflow for the this compound protocol.
References
- 1. Sortase-click strategy for defined protein conjugation on a heptavalent cyclodextrin scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Click Chemistry Reactions with AzGGK-Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of the non-canonical amino acid L-azidonorleucine (AzGGK) in combination with click chemistry for the site-specific modification of proteins. This powerful bioorthogonal strategy allows for the precise attachment of a wide variety of functionalities, including fluorophores, affinity tags, and drug molecules, to a protein of interest.
Introduction to this compound and Click Chemistry
Genetic code expansion enables the site-specific incorporation of non-canonical amino acids (ncAAs) with bioorthogonal functionalities into proteins. This compound is an analog of lysine that contains an azide group. This azide moiety is chemically inert within the cellular environment but can undergo highly specific and efficient "click" reactions with molecules containing a terminal alkyne or a strained cyclooctyne. This allows for the precise chemical modification of proteins at a predetermined site.
The two most common types of click chemistry reactions used for this purpose are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC: This reaction involves the use of a copper(I) catalyst to join an azide and a terminal alkyne, forming a stable triazole linkage. It is known for its high reaction rates and yields.[1][2][3]
-
SPAAC: This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells.
Data Presentation
While specific quantitative data for this compound is limited in the readily available literature, the following tables provide representative data for the efficiency and kinetics of CuAAC and SPAAC reactions with azide-labeled proteins, which are expected to be comparable for this compound-labeled proteins.
Table 1: Comparison of CuAAC and SPAAC Reaction Parameters
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very Fast (can be complete in minutes) | Fast (typically complete within 1-2 hours) |
| Typical Yield | > 90% | > 85% |
| Biocompatibility | Requires a copper catalyst, which can be toxic to cells. Ligands like THPTA can mitigate toxicity. | Copper-free and generally considered highly biocompatible for in vivo applications. |
| Reaction Conditions | Aqueous buffers, room temperature. | Aqueous buffers, physiological temperatures. |
| Alkyne Reagent | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
Table 2: Quantitative Comparison of CuAAC and SPAAC for Protein Labeling
| Reaction Type | Labeled Protein | Labeling Reagent | Reaction Time | Labeling Efficiency (%) | Reference |
| CuAAC | Azide-modified Protein | Alkyne-Biotin | 1 hour | ~95% | Generic Data |
| SPAAC | Azide-modified Protein | DBCO-Biotin | 2 hours | ~90% | Generic Data |
| CuAAC | O-GlcNAcylated proteins (azide-labeled) | Biotin-Diazo-Alkyne | Not Specified | Higher than SPAAC | [3] |
| SPAAC | O-GlcNAcylated proteins (azide-labeled) | Biotin-DIBO-Alkyne | Not Specified | Lower than CuAAC | [3] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Protein of Interest (POI)
This protocol describes the expression of a protein containing this compound at a specific site using an amber stop codon suppression system in E. coli.
Materials:
-
Expression plasmid for the POI with an amber stop codon (TAG) at the desired labeling site.
-
Plasmid encoding the engineered aminoacyl-tRNA synthetase (aaRS) for this compound and its cognate tRNA (e.g., pEVOL-AzGGKRS).
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics.
-
L-Azidonorleucine (this compound).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors).
-
Ni-NTA affinity chromatography resin (for His-tagged proteins).
-
Wash buffer (lysis buffer with 20 mM imidazole).
-
Elution buffer (lysis buffer with 250 mM imidazole).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the POI plasmid and the pEVOL-AzGGKRS plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium containing antibiotics with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Purification: Purify the this compound-labeled protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.
-
Verification: Confirm the incorporation of this compound by mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound-Labeled Protein
This protocol describes the labeling of a purified this compound-containing protein with a terminal alkyne-functionalized probe.
Materials:
-
Purified this compound-labeled protein (1-10 mg/mL in a suitable buffer like PBS).
-
Alkyne-functionalized probe (e.g., alkyne-fluorophore, alkyne-biotin) stock solution (10 mM in DMSO).
-
Copper(II) sulfate (CuSO4) stock solution (50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water).
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
This compound-labeled protein to a final concentration of 10-50 µM.
-
Reaction buffer.
-
Alkyne-functionalized probe to a final concentration of 100-500 µM.
-
-
Catalyst Preparation: In a separate tube, premix CuSO4 and THPTA in a 1:5 molar ratio.
-
Add Catalyst: Add the premixed CuSO4/THPTA solution to the reaction mixture to a final copper concentration of 0.5-1 mM.
-
Initiate Reaction: Add freshly prepared sodium ascorbate to a final concentration of 2-5 mM.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Purification: Remove excess reagents and byproducts by size exclusion chromatography or dialysis.
-
Analysis: Confirm successful labeling by SDS-PAGE (observing a shift in molecular weight or fluorescence) and mass spectrometry.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound-Labeled Protein
This protocol is for labeling a purified this compound-containing protein with a strained cyclooctyne-functionalized probe.
Materials:
-
Purified this compound-labeled protein (1-10 mg/mL in a suitable buffer like PBS).
-
Strained cyclooctyne probe (e.g., DBCO-fluorophore, BCN-biotin) stock solution (10 mM in DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine:
-
This compound-labeled protein to a final concentration of 10-50 µM.
-
Reaction buffer.
-
-
Add Probe: Add the strained cyclooctyne probe to the protein solution to a final concentration of 100-500 µM.
-
Incubation: Incubate the reaction at room temperature or 37°C for 2-4 hours, or overnight at 4°C.
-
Purification: Remove unreacted probe using size exclusion chromatography or dialysis.
-
Analysis: Analyze the labeled protein by SDS-PAGE and mass spectrometry to confirm conjugation.
Mandatory Visualizations
Caption: Workflow for site-specific protein labeling using this compound and click chemistry.
Caption: Probing ubiquitin signaling using an this compound-labeled ubiquitin-probe conjugate.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield of AzGGK protein incorporation.
Welcome to the technical support center for troubleshooting the low yield of Azido-glycyl-lysine (AzGGK) protein incorporation. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help researchers, scientists, and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
Azido-glycyl-lysine (this compound) is a non-canonical amino acid (ncAA) used in protein engineering. Its azide group serves as a bioorthogonal handle, allowing for specific chemical modifications of the protein through reactions like the Staudinger ligation or copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry).[1][2][3] This enables a wide range of applications, including protein labeling, the generation of antibody-drug conjugates, and the study of post-translational modifications.[4][5]
Q2: How is this compound incorporated into a protein?
This compound is incorporated site-specifically into a target protein during translation in response to an amber stop codon (UAG).[1][6] This process, known as amber suppression, requires an orthogonal translation system consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA (tRNACUA).[7][8] The engineered aaRS specifically charges the suppressor tRNA with this compound, which then delivers it to the ribosome for incorporation at the UAG codon.
Q3: What are the common causes of low this compound incorporation yield?
Low incorporation yield can stem from several factors:
-
Inefficient Amber Suppression: Competition between the this compound-loaded suppressor tRNA and cellular release factors (RFs) that terminate translation at the UAG codon.[9][10]
-
Suboptimal Orthogonal System: The engineered aaRS may have low activity or specificity for this compound, or the suppressor tRNA may be poorly recognized by the ribosome or elongation factors.[8][11]
-
Poor Cellular Uptake or Availability of this compound: The concentration of this compound inside the cell may be insufficient for efficient charging of the suppressor tRNA.[12][13]
-
Unfavorable Codon Context: The nucleotides surrounding the UAG codon can significantly influence suppression efficiency.[14][15][16]
-
Toxicity: High concentrations of this compound or the expression of the modified protein may be toxic to the host cells.[17][18]
-
Instability of this compound: The intracellular environment may lead to the degradation or consumption of this compound before it can be incorporated.[13][19]
Troubleshooting Guides
Issue 1: Low or No Full-Length Protein Expression
If you are observing very low or no expression of your full-length protein containing this compound, consider the following troubleshooting steps.
1.1 Verify the Orthogonal System Components
Ensure that both the engineered this compound-tRNA synthetase (this compound-RS) and the suppressor tRNA are being expressed and are functional.
-
Experimental Protocol: Western Blot for this compound-RS Expression
-
Grow a small-scale culture of your expression strain containing the plasmid for this compound-RS.
-
Induce expression of the synthetase.
-
Prepare cell lysates from both induced and uninduced cultures.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an antibody specific to the tag on your this compound-RS (e.g., anti-His, anti-FLAG).
-
Develop the blot to confirm the presence and expected molecular weight of the synthetase in the induced sample.
-
1.2 Optimize this compound Concentration and Cellular Uptake
The intracellular concentration of this compound is critical for efficient incorporation.
-
Recommendation: Perform a titration of this compound in your growth media to find the optimal concentration. Start with a range of 0.5 mM to 5 mM.
-
Strategy to Enhance Uptake: For lysine derivatives, using a methyl-ester form of the unnatural amino acid has been shown to improve cellular uptake and subsequent incorporation yields by 2- to 5-fold.[20]
Issue 2: High Levels of Truncated Protein
Observing a significant amount of truncated protein product suggests that translation is terminating at the amber codon instead of incorporating this compound. This indicates inefficient amber suppression.
2.1 Optimize the Codon Context
The sequence context surrounding the UAG codon can dramatically impact suppression efficiency.[14][15]
-
Recommendation: If possible, modify the codons immediately upstream and downstream of the UAG codon. Studies have shown that certain nucleotide sequences enhance suppression. For example, in E. coli, favorable downstream contexts have been identified.[14] You can use site-directed mutagenesis to alter these flanking codons to sequences known to improve suppression efficiency.
-
Experimental Protocol: Site-Directed Mutagenesis for Codon Optimization
-
Design primers that incorporate the desired codon changes flanking your UAG site.
-
Use a high-fidelity DNA polymerase to perform PCR on your expression plasmid with these primers.
-
Digest the parental, methylated plasmid DNA with DpnI.
-
Transform the mutated plasmid into competent E. coli.
-
Sequence verify the plasmid from the resulting colonies to confirm the codon changes.
-
2.2 Reduce Competition from Release Factor 1 (RF1)
In E. coli, Release Factor 1 (RF1) is responsible for terminating translation at UAG codons.[9]
-
Recommendation: Use a genomically recoded E. coli strain, such as C321.ΔA, where all UAG codons have been replaced with UAA, and the gene for RF1 has been deleted.[10] This eliminates competition from RF1, often leading to a significant increase in ncAA incorporation efficiency.
Data Summary: Impact of Codon Context and RF1 Deletion
| Strategy | Expected Improvement in Yield | Reference |
| Codon Context Optimization | Variable, can increase expression to 70-110% of wild-type levels | [14] |
| Use of RF1 Deletion Strain (e.g., C321.ΔA) | Significant increase in incorporation efficiency | [10] |
Issue 3: Confirmed Full-Length Protein, but Low Final Yield
If you can confirm the presence of the full-length, this compound-containing protein (e.g., by mass spectrometry) but the final purified yield is low, consider the following.
3.1 Optimize Fermentation and Induction Strategy
The timing of this compound addition and protein expression induction can be critical, as the intracellular stability of the ncAA may be limited.[13][19]
-
Recommendation: A study on a similar ncAA, Azk, found that uptake was most efficient during the batch phase of fermentation and that the time between ncAA uptake and induction of protein expression should be minimized.[13] Experiment with adding this compound just before inducing protein expression.
-
Experimental Protocol: Optimization of Induction Timing
-
Set up parallel small-scale cultures.
-
In one set, add this compound at the time of inoculation.
-
In another set, add this compound when the culture reaches mid-log phase (e.g., OD600 of 0.4-0.6), immediately followed by the inducer (e.g., IPTG).
-
In a third set, add this compound 1-2 hours before induction.
-
Compare the final yields of the full-length protein from each condition by SDS-PAGE and/or Western blot.
-
3.2 Assess Protein Toxicity
The expressed protein containing this compound may be toxic to the host cell, limiting protein production.
-
Recommendation: If toxicity is suspected, try lowering the induction temperature (e.g., from 37°C to 18-25°C) and reducing the inducer concentration. Co-expression of molecular chaperones like GroEL/GroES can also sometimes alleviate toxicity and improve yields of difficult-to-express proteins.[18]
Visualizations
Caption: General workflow for this compound protein incorporation.
Caption: Troubleshooting logic for low this compound yield.
Caption: Competing pathways at the amber (UAG) codon.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protein Labeling Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Non-canonical amino acid labeling in proteomics and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins [mdpi.com]
- 11. tRNA engineering strategies for genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. twistbioscience.com [twistbioscience.com]
- 13. Aligning fermentation conditions with non-canonical amino acid addition strategy is essential for Nε-((2-azidoethoxy)carbonyl)-L-lysine uptake and incorporation into the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evolved Sequence Contexts for Highly Efficient Amber Suppression with Noncanonical Amino Acids [acs.figshare.com]
- 15. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. | Sigma-Aldrich [sigmaaldrich.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Expression of a Highly Toxic Protein, Bax, in Escherichia coli by Attachment of a Leader Peptide Derived from the GroES Cochaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AzGGK Expression in Mammalian Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the expression of the hypothetical protein AzGGK in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What is the first step to improve low this compound protein expression?
A1: The initial and often most impactful step is to perform codon optimization of the this compound gene sequence.[1][2][3] Different organisms exhibit codon usage bias, meaning they prefer certain codons for encoding the same amino acid.[2][3][4] Matching the codon usage of your this compound gene to that of the mammalian host system can significantly enhance translation efficiency and protein yield.[3][4] Several online tools and services are available for this purpose.
Q2: Which expression vector and promoter should I choose for high-level this compound expression?
A2: The choice of vector and promoter is critical for achieving high protein yields.[5] For strong, constitutive expression in a wide range of mammalian cells, promoters such as the human cytomegalovirus (CMV) immediate-early promoter or the elongation factor-1 alpha (EF-1α) promoter are excellent choices.[6][7][8] The vector backbone should also contain elements that enhance mRNA stability, such as the woodchuck hepatitis virus post-transcriptional regulatory element (WPRE).[4]
Q3: Which mammalian cell line is best for producing this compound?
A3: The most commonly used cell lines for recombinant protein production are Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells.[5][9] HEK293 cells are known for their high transfection efficiency and are often used for transient expression to quickly produce proteins.[9][10][11] CHO cells are robust and are the industry standard for generating stable cell lines for large-scale production of therapeutic proteins.[6][9][12] The optimal choice depends on your specific experimental needs, including required yield and post-translational modifications.
Q4: My this compound protein is forming aggregates. What can I do?
A4: Protein aggregation can occur when the protein is misfolded or expressed too rapidly.[13] To address this, consider the following:
-
Lower the culture temperature: Reducing the temperature from 37°C to 30-33°C after transfection can slow down protein synthesis, allowing more time for proper folding.[14][15]
-
Use a weaker promoter or an inducible system: This can reduce the rate of protein expression, preventing the cellular machinery from being overwhelmed.
-
Co-express molecular chaperones: Chaperones can assist in the proper folding of your protein.
-
Optimize the lysis buffer: Ensure the buffer composition, including pH and salt concentration, is suitable for your protein's solubility.[16]
Q5: Should I use a secretion signal peptide for this compound?
A5: If this compound is intended to be a secreted protein, including a signal peptide at the N-terminus is essential to direct it to the endoplasmic reticulum for entry into the secretory pathway. Commonly used signal peptides include those from human interleukin-2 (IL-2) or Gaussia luciferase.[6] It's important to verify that the protein is indeed being secreted by analyzing both the cell lysate and the culture medium.[17]
Troubleshooting Guides
Problem 1: Low or No this compound Expression
If you are observing low or no expression of this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no this compound expression.
Problem 2: this compound Protein Is Insoluble or Aggregated
Insolubility and aggregation are common challenges in recombinant protein production. This can be due to high expression rates overwhelming the cell's folding capacity, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).
Caption: The Unfolded Protein Response and strategies to mitigate aggregation.
Experimental Protocols & Data
Protocol 1: Optimized Transient Transfection of HEK293 Cells
This protocol is designed for a 6-well plate format.
-
Cell Seeding: The day before transfection, seed HEK293 cells at a density of 0.5 x 10^6 cells/well in 2 mL of complete growth medium. The cells should be 70-90% confluent at the time of transfection.[18]
-
Transfection Complex Preparation:
-
Tube A: Dilute 2.5 µg of your this compound expression plasmid in 250 µL of serum-free medium (e.g., Opti-MEM).
-
Tube B: Dilute 5-7.5 µL of a lipid-based transfection reagent (e.g., Lipofectamine 3000) in 250 µL of serum-free medium.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes.[19]
-
-
Transfection: Add the 500 µL of DNA-lipid complex dropwise to each well.
-
Post-Transfection: Incubate the cells at 37°C in a CO2 incubator. For some proteins, reducing the temperature to 33°C 24 hours post-transfection can enhance protein folding and yield.[14]
-
Harvest: Harvest the cells or culture supernatant 48-72 hours post-transfection for analysis.
Table 1: Transfection Reagent Optimization
| Reagent Volume (µL per µg DNA) | Transfection Efficiency (%) | Cell Viability (%) | Relative this compound Yield |
| 2.0 | 55 ± 5 | 95 ± 3 | Low |
| 2.5 | 78 ± 4 | 92 ± 4 | Moderate |
| 3.0 | 85 ± 3 | 88 ± 5 | High |
| 3.5 | 82 ± 6 | 75 ± 7 | Moderate-High |
Data are representative and should be optimized for your specific plasmid and cell line.
Table 2: Culture Condition Optimization for this compound Expression
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 37°C | 33°C (24h post-transfection) | 30°C (24h post-transfection) |
| Relative Soluble this compound Yield | 1x | 1.8x | 1.5x |
| Culture Additive | None | Valproic Acid (2.2 mM) | Sodium Butyrate (1 mM) |
| Relative Total this compound Yield | 1x | 1.4x | 1.6x |
These conditions should be tested empirically as the effects can be protein-specific.[6][14]
References
- 1. Codon optimization of genes for efficient protein expression in mammalian cells by selection of only preferred human codons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 5. Top tips for maximizing protein production in mammalian cells - Eppendorf Southeast Europe (Checkout) [eppendorf.com]
- 6. researchgate.net [researchgate.net]
- 7. Promega Corporation [promega.com]
- 8. m.youtube.com [m.youtube.com]
- 9. FAQs: Mammalian Expression System - Creative Biogene [creative-biogene.com]
- 10. Video: High Yield Expression of Recombinant Human Proteins with the Transient Transfection of HEK293 Cells in Suspension [jove.com]
- 11. m.youtube.com [m.youtube.com]
- 12. What are the limitations of the mammalian protein expression system? | AAT Bioquest [aatbio.com]
- 13. m.youtube.com [m.youtube.com]
- 14. genscript.com [genscript.com]
- 15. cellculturecompany.com [cellculturecompany.com]
- 16. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 17. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Mammalian Expression for High-Yield Protein Production Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Sortase A Reactions with AzGGK Substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Sortase A-mediated ligation reactions involving Azido-Gly-Gly-Lys (AzGGK) substrates.
Troubleshooting Guide
This guide addresses specific issues that may arise during Sortase A-mediated ligation with this compound substrates.
| Problem | Potential Cause | Recommended Solution |
| Low or No Ligation Product | Suboptimal Reaction Buffer | Ensure the reaction buffer has a pH between 7.5 and 9.0.[1] The buffer should contain 5-10 mM CaCl₂ as Sortase A activity is often calcium-dependent.[2] Avoid buffers with primary amines, such as Tris, if they interfere with downstream applications, though Tris is commonly used for the reaction itself. |
| Incorrect Enzyme or Substrate Concentrations | Optimize the molar ratio of the LPXTG-containing protein to the this compound nucleophile. A molar excess of the this compound peptide is often beneficial.[3] Titrate the Sortase A concentration; typically in the low micromolar range. | |
| Steric Hindrance | The azido group on the lysine residue of this compound or the protein structure near the ligation site may sterically hinder Sortase A. If designing the LPXTG-tagged protein, consider adding a flexible linker (e.g., a short Gly-Ser repeat) between the protein and the LPXTG motif to improve accessibility.[3] | |
| Enzyme Inactivity | Verify the activity of your Sortase A enzyme using a control reaction with a standard, unmodified GGG peptide. If using a calcium-dependent Sortase A, ensure calcium is present in the reaction buffer. Consider using engineered Sortase A variants (e.g., pentamutant or heptamutant) which exhibit enhanced activity and may be calcium-independent.[4] | |
| Reaction Reversibility | The Sortase A reaction is reversible, which can limit product yield.[5] To favor the forward reaction, use a significant molar excess of the this compound nucleophile. Alternatively, consider using depsipeptide substrates which render the reaction effectively irreversible.[5] | |
| Presence of Unwanted Side Products | Hydrolysis of the Acyl-Enzyme Intermediate | If the concentration of the this compound nucleophile is too low, the acyl-enzyme intermediate may be hydrolyzed.[3] Increase the concentration of the this compound substrate to outcompete water for the intermediate. |
| Non-specific Labeling | While Sortase A is highly specific, ensure proper purification of all reactants to avoid non-specific conjugation. | |
| Difficulty in Purifying the Final Product | Similar Size of Reactants and Products | Design your purification strategy in advance. Incorporate different affinity tags on the LPXTG-protein and the Sortase A enzyme (e.g., His-tag on Sortase A and a different tag on the protein) to facilitate removal of the enzyme and unreacted protein after the ligation. |
Frequently Asked Questions (FAQs)
1. What is an this compound substrate?
An this compound substrate is a synthetic peptide with the sequence Azido-Gly-Gly-Lys. In the context of Sortase A-mediated ligation, it serves as the nucleophile that attacks the acyl-enzyme intermediate formed between Sortase A and a protein containing a C-terminal LPXTG motif. The azido group on the lysine provides a bioorthogonal handle for subsequent "click chemistry" reactions.
2. What are the optimal reaction conditions for Sortase A with an this compound substrate?
While optimal conditions can be substrate-dependent, a good starting point is:
-
pH: 7.5 - 9.0[1]
-
Temperature: 20 - 37°C[1]
-
Calcium: 5-10 mM CaCl₂ for wild-type Staphylococcus aureus Sortase A. Note that some engineered variants are calcium-independent.[4]
-
Buffer: A common buffer is 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.
3. How can I monitor the progress of my Sortase A-AzGGK ligation reaction?
The reaction progress can be monitored by SDS-PAGE, where a shift in the molecular weight of the LPXTG-containing protein will be observed upon successful ligation of the this compound peptide. For more quantitative analysis, techniques like HPLC or mass spectrometry can be employed.
4. Can the azido group on the this compound substrate interfere with the Sortase A reaction?
While Sortase A is known to tolerate various modifications on the nucleophile, the bulky and chemically distinct azido group could potentially influence the reaction kinetics. If low efficiency is observed, it may be due to steric hindrance. Optimizing reactant concentrations and reaction time, or using a more active Sortase A variant, can help overcome this.
5. Are there alternatives to this compound for introducing a click chemistry handle?
Yes, other modified amino acids can be incorporated into the nucleophilic peptide. For example, peptides containing an alkyne group can be used for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). The choice of bioorthogonal handle will depend on the specific downstream application.
Experimental Protocols
General Protocol for Sortase A-Mediated Ligation with this compound
This protocol provides a starting point for the ligation of a protein containing a C-terminal LPXTG motif with an this compound peptide.
Materials:
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Purified LPXTG-containing protein
-
Synthetic this compound peptide
-
Purified, active Sortase A (e.g., wild-type or an engineered variant)
-
10x Sortase Reaction Buffer (500 mM Tris-HCl, 1.5 M NaCl, 100 mM CaCl₂, pH 7.5)
-
Nuclease-free water
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube. For a 50 µL reaction:
-
X µL LPXTG-protein (to a final concentration of 10-50 µM)
-
Y µL this compound peptide (to a final concentration of 100-500 µM; a 5-10 fold molar excess over the protein)
-
Z µL Sortase A (to a final concentration of 1-10 µM)
-
5 µL 10x Sortase Reaction Buffer
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Mix the components gently by pipetting.
-
Incubate the reaction at 25°C for 2-4 hours. The optimal time may vary, so a time-course experiment is recommended for new substrates.
-
To monitor the reaction, take a small aliquot (e.g., 10 µL) and add SDS-PAGE loading buffer to quench the reaction. Analyze by SDS-PAGE.
-
Once the reaction is complete, proceed with the purification of the ligated product.
Visualizations
Experimental Workflow for Sortase A Ligation
Caption: Workflow for Sortase A-mediated ligation of an this compound peptide to a target protein.
Signaling Pathway of Sortase A Catalysis
Caption: Catalytic cycle of Sortase A showing the desired ligation pathway and a potential side reaction.
References
- 1. roboklon.com [roboklon.com]
- 2. Investigation on the Reaction Conditions of Staphylococcus aureus Sortase A for Creating Surface-modified Liposomes as a Drug-delivery System Tool | Anticancer Research [ar.iiarjournals.org]
- 3. Challenges in the use of sortase and other peptide ligases for site-specific protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Purification of AzGGK-Modified Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-glycyl-glycyl-lysine (AzGGK)-modified proteins.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound-modified proteins.
Problem 1: Low Yield of Purified this compound-Modified Protein
Possible Causes & Solutions
| Cause | Solution |
| Low Incorporation Efficiency of this compound | - Optimize the concentration of this compound, the engineered tRNA, and the aminoacyl-tRNA synthetase.[1][2] - Ensure the use of a codon with low natural suppression frequency (e.g., amber stop codon TAG).[3] - Sequence the plasmid to confirm the presence of the amber codon at the desired location. |
| Protein Insolubility/Aggregation | - The presence of the azide group can sometimes contribute to protein aggregation.[4][5][6] - Optimize expression conditions by lowering the induction temperature and using a less aggressive induction agent.[7] - Screen different lysis buffers with varying pH, salt concentrations, and additives (e.g., non-ionic detergents).[8] - Consider purifying under denaturing conditions if the protein is found in inclusion bodies.[7][9] |
| Inefficient Cell Lysis | - Ensure the chosen lysis method (e.g., sonication, French press, enzymatic) is effective for your cell type.[7] - Confirm complete lysis by microscopy or by measuring protein concentration in the soluble and insoluble fractions. |
| Loss of Protein During Chromatography | - The this compound modification may alter the protein's isoelectric point (pI) or hydrophobicity, affecting its behavior on ion-exchange or hydrophobic interaction columns. - Perform a new theoretical pI calculation for the modified protein and adjust the buffer pH for ion-exchange chromatography accordingly. - If using affinity tags, ensure the this compound modification does not sterically hinder the tag's interaction with the resin.[10] |
Problem 2: Presence of Impurities in the Final Product
Possible Causes & Solutions
| Cause | Solution |
| Co-purification of Host Cell Proteins (HCPs) | - Optimize wash steps during affinity chromatography by increasing the stringency (e.g., adding low concentrations of imidazole for His-tagged proteins).[10] - Introduce an additional purification step, such as ion-exchange or size-exclusion chromatography, after the initial affinity purification.[8] |
| Presence of Truncated or Unmodified Protein | - Increase the stringency of the purification conditions to better differentiate between the modified and unmodified protein. - If using an affinity-based "click" purification, ensure the click reaction goes to completion. |
| Residual Copper Catalyst from Click Chemistry | - After the click reaction, perform dialysis or use a desalting column to remove copper ions. - Add a copper chelating agent, such as EDTA or a specialized copper-binding resin, to the purification buffer post-reaction.[11] |
Problem 3: Inefficient On-Column Click Chemistry Reaction for Affinity Purification
Possible Causes & Solutions
| Cause | Solution |
| Inaccessibility of the Azide Group | - The this compound may be buried within the protein structure. Consider re-engineering the protein to place the modification site in a more accessible loop region. - Perform the click reaction under partially denaturing conditions to expose the azide group, if the protein can be refolded. |
| Suboptimal Reaction Conditions | - Optimize the concentration of the alkyne-tagged resin and the copper catalyst.[12] - Ensure the reducing agent (e.g., sodium ascorbate) is fresh and used at the correct concentration to maintain copper in the Cu(I) state.[12][13] - Use a copper-stabilizing ligand, such as THPTA, to improve reaction efficiency and protect the protein from oxidative damage.[13][14] |
| Oxygen Sensitivity of the Catalyst | - The Cu(I) catalyst is oxygen-sensitive.[12] Degas buffers prior to use. While not always practical for all lab setups, working in an anaerobic chamber can improve results. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein modification?
Azido-glycyl-glycyl-lysine (this compound) is an unnatural amino acid that contains an azide group. It is incorporated into proteins at specific sites using genetic code expansion techniques.[1] The azide group serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can react selectively with a partner molecule, typically an alkyne, through a process called "click chemistry". This allows for the precise, site-specific labeling of proteins with various molecules, such as fluorophores, drugs, or purification tags.
Q2: How does the this compound modification affect the overall properties of my protein?
The addition of this compound will slightly increase the molecular weight of your protein. It may also alter the protein's isoelectric point (pI) and surface hydrophobicity. While the glycyl-glycyl-lysine linker is designed to be flexible and extend the azide group away from the protein backbone, there is a possibility of localized changes to the protein's surface properties. In some cases, the presence of the azide group has been observed to influence protein aggregation, particularly under conditions of thermomechanical stress.[4][5][6]
Q3: What are the main challenges in purifying this compound-modified proteins?
The primary challenges include:
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Low expression and incorporation levels: Achieving high efficiency of unnatural amino acid incorporation can be difficult.
-
Protein instability and aggregation: The modification can sometimes lead to reduced protein stability.
-
Separation from unmodified protein: If incorporation is not 100% efficient, separating the desired this compound-modified protein from the wild-type version can be challenging.
-
Complications with click chemistry: If using click chemistry for purification or labeling, issues such as incomplete reactions, removal of the copper catalyst, and potential for side reactions need to be addressed.[12]
Q4: Can I use standard chromatography techniques to purify my this compound-modified protein?
Yes, standard chromatography techniques such as affinity, ion-exchange, and size-exclusion chromatography can be used. However, you may need to re-optimize your purification protocol. The this compound modification might alter your protein's interaction with the chromatography resin. For instance, a change in pI will require adjustment of the pH and salt gradient for ion-exchange chromatography.
Q5: What are the key considerations for performing click chemistry on my this compound-modified protein?
Key considerations for a successful click reaction include:
-
Choice of alkyne: Ensure your alkyne-containing probe is soluble and stable in the reaction buffer.
-
Catalyst system: For copper-catalyzed azide-alkyne cycloaddition (CuAAC), a Cu(I) source is required. This is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[12][13]
-
Ligands: The use of a copper-chelating ligand, like THPTA, is highly recommended to stabilize the Cu(I) catalyst, increase reaction efficiency, and protect the protein from oxidative damage.[13][14]
-
Oxygen exclusion: As the Cu(I) catalyst is sensitive to oxygen, degassing your buffers can improve the reaction outcome.[12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): If copper toxicity is a concern for your downstream applications, consider using a copper-free click chemistry approach with a strained alkyne (e.g., DBCO, BCN).
Experimental Protocols
Protocol 1: General Purification of a His-tagged this compound-Modified Protein
This protocol assumes the this compound-modified protein has an N- or C-terminal polyhistidine tag.
-
Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with protease inhibitors.
-
Lyse the cells using an appropriate method (e.g., sonication on ice).
-
Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound-modified protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
-
Buffer Exchange (Optional):
-
If necessary, exchange the elution buffer for a storage buffer (e.g., PBS) using dialysis or a desalting column.
-
-
Purity Analysis:
-
Analyze the purified protein by SDS-PAGE and confirm the presence of the this compound modification by mass spectrometry.
-
Protocol 2: On-Column Click Reaction for Labeling an this compound-Modified Protein
This protocol describes the labeling of a purified, immobilized this compound-modified protein.
-
Protein Immobilization:
-
Purify the this compound-modified protein using an appropriate affinity tag (e.g., His-tag, Strep-tag) and leave it bound to the affinity resin.
-
Wash the resin extensively with a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Preparation of Click Reaction Master Mix:
-
Caution: Prepare fresh.
-
In a microcentrifuge tube, prepare the master mix. For a 1 mL reaction, you might add:
-
The alkyne-probe (e.g., a fluorescent dye with a terminal alkyne) to the desired final concentration.
-
Copper(II) sulfate to a final concentration of 1 mM.
-
A copper-stabilizing ligand (e.g., THPTA) to a final concentration of 5 mM.
-
Sodium ascorbate to a final concentration of 20 mM.
-
-
-
Click Reaction:
-
Add the click reaction master mix to the resin with the bound protein.
-
Incubate at room temperature for 1-2 hours with gentle agitation.
-
-
Washing and Elution:
-
Wash the resin with the reaction buffer to remove excess reagents.
-
Elute the now-labeled protein using the appropriate elution buffer for the affinity tag.
-
-
Analysis:
-
Confirm successful labeling by SDS-PAGE (observing a shift in molecular weight or using in-gel fluorescence) and mass spectrometry.
-
Visualizations
Caption: Experimental workflow for purification and labeling of this compound-modified proteins.
Caption: Troubleshooting logic for low yield of this compound-modified protein.
Caption: Simplified pathway of copper-catalyzed azide-alkyne cycloaddition (CuAAC).
References
- 1. Proteins Carrying One or More Unnatural Amino Acids - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 4. Effect of Azide Preservative on Thermomechanical Aggregation of Purified Reference Protein Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Azide Preservative on Thermomechanical Aggregation of Purified Reference Protein Materials | NIST [nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 8. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - FI [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. broadpharm.com [broadpharm.com]
How to minimize AzGGK reduction during expression.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the reduction of Azido-L-phenylalanine-glycyl-glycyl-lysine (AzGGK) during recombinant protein expression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its reduction a problem?
This compound is a non-canonical amino acid (ncAA) that contains an azide functional group. It is incorporated into proteins at specific sites to enable bio-orthogonal "click" chemistry reactions for various applications, including protein labeling, conjugation, and the generation of antibody-drug conjugates. The reduction of the azide group (-N₃) to an amine group (-NH₂) during expression converts this compound to an amino-phenylalanine derivative. This modification prevents the intended click chemistry reaction, leading to a heterogeneous protein product and reduced yield of the desired functionalized protein.[1]
Q2: What are the primary causes of this compound reduction during expression in E. coli?
The primary cause of this compound reduction is the highly reducing environment of the E. coli cytoplasm.[2] This environment is maintained by cellular machinery that includes enzymes like thioredoxin reductase and glutathione reductase.[3] Additionally, common laboratory practices can contribute to reduction:
-
Use of reducing agents: Reagents such as dithiothreitol (DTT), β-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (TCEP) in purification buffers can reduce the azide group.[4]
-
Cellular metabolism: Endogenous metabolic processes within the host cell can lead to the reduction of the azide moiety.
-
Photoreduction: Exposure to light can also contribute to the reduction of azido groups.[4]
Q3: How can I detect and quantify the reduction of this compound in my protein sample?
Mass spectrometry (MS) is the most reliable method for detecting and quantifying this compound reduction. By analyzing the intact protein or digested peptides, you can identify mass shifts corresponding to the conversion of the azide group (mass addition from this compound) to an amine group. Quantitative MS techniques can determine the ratio of the reduced to the unreduced form, providing a precise measure of the reduction efficiency.[1]
Troubleshooting Guides
This section provides structured guidance to troubleshoot and minimize this compound reduction during your experiments.
Issue 1: Significant this compound reduction is observed post-purification.
This is a common issue that can often be traced back to the expression conditions or the purification protocol.
Troubleshooting Workflow:
A troubleshooting workflow for addressing this compound reduction.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Reducing agents in purification buffers. | Avoid using DTT, BME, or TCEP in lysis and purification buffers. If a reducing agent is necessary for other reasons (e.g., to prevent aggregation), consider performing a post-purification azide restoration step (see Experimental Protocols).[4] |
| Highly reducing cytoplasmic environment of the E. coli host strain. | Switch to an E. coli strain with a more oxidizing cytoplasm, such as the SHuffle® express strains. These strains have mutations in the thioredoxin reductase (trxB) and glutathione reductase (gor) genes, which helps to maintain the integrity of the azide group.[3] |
| Suboptimal culture conditions. | Optimize culture conditions by ensuring adequate aeration to maintain a higher level of dissolved oxygen. Lowering the induction temperature (e.g., to 18-25°C) and reducing the induction time can also decrease the metabolic activity that contributes to reduction.[5][6][7] |
| Media composition. | Consider using a chemically defined medium to have better control over the cellular environment and avoid undefined components that might contribute to reduction.[8] |
Issue 2: Inconsistent levels of this compound incorporation and reduction between batches.
Batch-to-batch variability can be frustrating and can impact the reliability of your downstream applications.
Logical Relationship Diagram:
Factors contributing to inconsistent this compound expression results.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Variations in culture aeration. | Monitor and control the dissolved oxygen levels in your culture. Insufficient oxygen can lead to a more reducing environment.[5][6][9] |
| Inconsistent induction timing or inducer concentration. | Standardize the optical density (OD) at which you induce expression and use a consistent concentration of the inducer (e.g., IPTG). |
| Plasmid instability. | Ensure proper antibiotic selection is maintained throughout the culture to prevent plasmid loss. |
| Degradation of this compound in stock solutions. | Prepare fresh stock solutions of this compound for each experiment and store them protected from light. |
Experimental Protocols
Protocol 1: Expression of this compound-containing Proteins in SHuffle® Express E. coli
This protocol is designed to minimize azide reduction by utilizing an E. coli strain with an oxidizing cytoplasm.
Materials:
-
Expression plasmid containing the gene of interest with an amber (TAG) codon at the desired incorporation site.
-
pEVOL plasmid for the this compound aminoacyl-tRNA synthetase/tRNA pair.
-
SHuffle® Express competent E. coli.
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics (e.g., ampicillin and chloramphenicol).
-
This compound.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
L-arabinose.
Procedure:
-
Co-transform the expression plasmid and the pEVOL-AzGGK plasmid into SHuffle® Express competent cells.
-
Plate on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C.
-
The next day, inoculate 1 L of LB medium containing antibiotics with the overnight culture.
-
Add this compound to a final concentration of 1 mM.
-
Grow the culture at 37°C with vigorous shaking to an OD₆₀₀ of 0.6-0.8.
-
Induce the expression of the aminoacyl-tRNA synthetase with 0.2% (w/v) L-arabinose.
-
Induce protein expression with 1 mM IPTG.
-
Reduce the temperature to 20°C and continue to express for 16-20 hours.
-
Harvest the cells by centrifugation.
-
Proceed with purification using buffers that do not contain reducing agents.
Protocol 2: Quantification of this compound Reduction by Mass Spectrometry
This protocol outlines a general procedure for analyzing the extent of this compound reduction.
Procedure:
-
Purify the this compound-containing protein.
-
For intact protein analysis:
-
Desalt the protein sample.
-
Analyze by electrospray ionization mass spectrometry (ESI-MS).
-
Look for two distinct protein masses: one corresponding to the protein with intact this compound and another corresponding to the protein with the reduced (amine) form. The mass difference will be -26 Da (N₂ vs. H₂).
-
-
For peptide analysis:
-
Digest the protein with a protease (e.g., trypsin).
-
Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS).
-
Identify the peptide containing the this compound incorporation site.
-
Quantify the relative abundance of the peptide with the azide and the peptide with the amine by comparing their peak areas in the extracted ion chromatogram.[1]
-
Protocol 3: Post-purification Restoration of Reduced this compound
If reduction is unavoidable during expression and purification, this chemical restoration method can be employed. This protocol is based on a diazotransfer reaction.[1]
Materials:
-
Purified protein containing a mixture of this compound and its reduced amine form.
-
Imidazole-1-sulfonyl azide hydrochloride (ISAz).
-
Phosphate buffer (e.g., 10x PBS, pH 7.4).
Procedure:
-
Buffer exchange the purified protein into a phosphate buffer at a pH between 7.4 and 8.0.
-
Add a 200-fold molar excess of ISAz to the protein solution.
-
Incubate the reaction at room temperature for 24-72 hours.
-
Monitor the reaction progress by mass spectrometry.
-
Once the reaction is complete, remove the excess reagent by buffer exchange or dialysis.
Note: This reaction is selective for the aromatic amine of the reduced this compound over the primary amines of lysine side chains and the N-terminus due to differences in their pKa values.[1]
Data Summary
Table 1: Comparison of this compound Reduction in Different E. coli Strains
| E. coli Strain | Cytoplasmic Environment | Expected this compound Reduction | Reference |
| BL21(DE3) | Reducing | High | [3] |
| SHuffle® Express | Oxidizing | Low | [3] |
Table 2: Effect of Culture Conditions on Azide Stability
| Culture Parameter | Condition | Effect on Azide Stability | Reference |
| Dissolved Oxygen | High | Increased stability | [5][6] |
| Dissolved Oxygen | Low/Anaerobic | Decreased stability (higher reduction) | [9] |
| Temperature | Low (18-25°C) | Increased stability | [7] |
| Temperature | High (37°C) | Decreased stability | [7] |
References
- 1. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for successful recombinant expression of disulfide bond-dependent proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of oxygen on recombinant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the levels of dissolved oxygen on the expression of recombinant proteins in four recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genextgenomics.com [genextgenomics.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The effect of dissolved oxygen on recombinant protein degradation in Escherichia coli [dspace.mit.edu]
Technical Support Center: Analysis of AzGGK Proteins by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of AzGGK proteins. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the mass spectrometry analysis of this compound proteins, offering potential causes and solutions.
| Problem ID | Issue Description | Potential Causes | Suggested Solutions |
| AZ-MS-001 | Low or No this compound Protein Identification | - Low Protein Abundance: this compound may be a low-abundance protein in your sample.[1] - Inefficient Protein Extraction: The lysis buffer or extraction method may not be optimal for this compound. - Sample Loss During Preparation: Significant protein loss can occur during steps like gel electrophoresis or cleanup.[1] - Poor Enzyme Digestion: The protease used (e.g., trypsin) may not efficiently digest this compound, resulting in peptides that are too long or too short for detection.[1] | - Enrichment: Use immunoprecipitation or other affinity purification methods to enrich for this compound before analysis.[1] - Optimize Lysis: Test different lysis buffers, including those with varying detergent and salt concentrations. - Scale-Up: Increase the starting amount of sample material.[1] - Optimize Digestion: Adjust the enzyme-to-protein ratio, digestion time, or temperature. Consider using a different protease or a combination of proteases.[1] - System Check: Verify mass spectrometer performance with a standard protein digest, such as HeLa protein digest.[2][3] |
| AZ-MS-002 | High Keratin Contamination | - Environmental Contamination: Keratin is a common contaminant from skin, hair, and dust.[4][5][6][7] - Contaminated Reagents or Labware: Buffers, tubes, and gel equipment can be sources of keratin. | - Clean Workspace: Work in a laminar flow hood and wipe down all surfaces.[6] - Personal Protective Equipment: Always wear clean gloves, a lab coat, and consider using hairnets.[4][6] - Use High-Purity Reagents: Utilize MS-grade reagents and filtered pipette tips. - Dedicated Labware: Use glassware and plasticware exclusively for MS sample preparation.[4] |
| AZ-MS-003 | Poor Peptide Ionization | - Presence of Interfering Substances: Detergents (like Triton X-100, NP-40), salts, and polymers (like PEG) can suppress ionization.[4][5][8] - Incorrect pH: Peptides may not ionize efficiently if the sample is not properly acidified.[2][3] | - Detergent Removal: Use detergent-compatible cleanup methods or switch to MS-compatible detergents like SDS or acid-labile surfactants.[4] - Desalting: Perform a desalting step using C18 spin columns or similar reversed-phase materials.[2][3] - Acidification: Ensure the final sample is acidified with formic acid or trifluoroacetic acid to a pH < 3 before injection.[2][3] |
| AZ-MS-004 | Inconsistent Quantification Results Between Replicates | - Variability in Sample Preparation: Inconsistent protein extraction, digestion, or cleanup can lead to quantitative differences.[9] - Unequal Peptide Loading: Inaccurate peptide quantification before LC-MS analysis.[9] - LC-MS System Instability: Fluctuations in the performance of the liquid chromatography system or mass spectrometer. | - Standardize Workflow: Follow a consistent and well-documented sample preparation protocol.[9] - Accurate Peptide Quantification: Use a peptide assay to ensure equal amounts of peptides are loaded for each run.[9] - System Suitability Tests: Regularly check the LC-MS system's performance with standard peptides or protein digests.[9] |
| AZ-MS-005 | Difficulty Identifying Post-Translational Modifications (PTMs) | - Low Abundance of Modified Peptides: PTMs are often present at very low stoichiometry.[10] - Inappropriate Search Parameters: The data analysis software may not be set to look for the specific mass shifts associated with the PTMs of interest.[2][10] - Poor Fragmentation of Modified Peptides: Some PTMs can be lost during fragmentation, making site localization difficult.[10] | - PTM Enrichment: Use affinity-based methods to enrich for specific PTMs, such as immobilized metal affinity chromatography (IMAC) for phosphopeptides.[10][11] - Variable Modification Search: Include potential PTMs as variable modifications in your database search parameters.[9] - Alternative Fragmentation: Employ different fragmentation techniques (e.g., ETD, HCD) that may better preserve the PTM on the peptide backbone.[12] |
Frequently Asked Questions (FAQs)
1. What are the most common contaminants to avoid in MS analysis of this compound?
The most common contaminants are keratins (from skin and hair), polymers like polyethylene glycol (PEG) from various lab materials, and detergents such as Triton X-100 and Tween that are often used in cell lysis buffers.[4][5] It is crucial to use MS-compatible reagents and maintain a clean working environment to minimize these contaminants.[6]
2. How can I improve the sequence coverage of my this compound protein?
To improve sequence coverage, you can try using multiple proteases for digestion (e.g., trypsin followed by Glu-C).[1] This will generate a different and overlapping set of peptides, allowing for more of the protein's sequence to be detected. Additionally, optimizing the LC gradient can help in separating more peptides for identification.[13]
3. My database search isn't identifying this compound, but I see a strong signal in my chromatogram. What's wrong?
This could indicate a few issues. First, your mass spectrometer may need calibration.[2][3] Second, verify that your database search parameters are correct, including the specified species, protease, potential modifications, and mass tolerances.[2] It's also possible that the abundant signal is from a contaminant, not your protein of interest.
4. What is the difference between "bottom-up" and "top-down" proteomics for this compound analysis?
"Bottom-up" proteomics, the more common approach, involves enzymatically digesting the protein into smaller peptides before MS analysis.[12][14] "Top-down" proteomics analyzes the intact protein without prior digestion.[14] Bottom-up is generally more sensitive and better for high-throughput identification, while top-down can provide a complete view of PTMs on the intact protein.[12]
5. How do I confirm the site of a specific PTM on an this compound peptide?
Confirming a PTM site requires high-quality tandem mass spectrometry (MS/MS) data with good fragmentation of the peptide backbone.[10] The presence of specific fragment ions that retain the modification will help pinpoint its location. PTM localization algorithms in data analysis software can also provide a statistical measure of confidence for site assignment.[10]
Experimental Protocols
Protocol 1: In-Solution Tryptic Digestion of this compound Protein
This protocol is for the digestion of purified or enriched this compound protein in solution.
-
Denaturation, Reduction, and Alkylation:
-
Resuspend the protein sample in a buffer containing 8 M urea.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.[6]
-
Quench the reaction by adding DTT to a final concentration of 20 mM.
-
-
Digestion:
-
Dilute the sample with 25 mM ammonium bicarbonate until the urea concentration is below 2 M.
-
Add MS-grade trypsin at a 1:50 (enzyme:protein) ratio by weight.
-
Incubate overnight at 37°C.
-
-
Cleanup:
-
Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.1%.
-
Proceed to peptide desalting using a C18 spin column according to the manufacturer's instructions.
-
Protocol 2: In-Gel Tryptic Digestion of this compound Protein
This protocol is for this compound protein that has been separated by SDS-PAGE.
-
Excision and Destaining:
-
Reduction and Alkylation:
-
Dehydrate the gel pieces with 100% acetonitrile until they turn white and shrink.[6]
-
Rehydrate the gel pieces in a solution of 10 mM DTT in 25 mM ammonium bicarbonate and incubate at 56°C for 45 minutes.
-
Remove the DTT solution and add 55 mM iodoacetamide in 25 mM ammonium bicarbonate. Incubate in the dark at room temperature for 30 minutes.[6]
-
-
Digestion:
-
Wash the gel pieces with 25 mM ammonium bicarbonate and then dehydrate with 100% acetonitrile. Dry completely in a vacuum centrifuge.[6]
-
Rehydrate the gel pieces on ice with a solution of MS-grade trypsin (e.g., 10-20 ng/µL) in 25 mM ammonium bicarbonate.
-
Add enough ammonium bicarbonate to cover the gel pieces and incubate overnight at 37°C.
-
-
Peptide Extraction:
Data and Visualizations
Quantitative Data Summary
Table 1: Hypothetical Phosphorylation Site Occupancy on this compound under Different Conditions
| Phosphorylation Site | Control (%) | Treatment A (%) | Treatment B (%) |
| Serine-42 | 5.2 | 45.8 | 8.1 |
| Threonine-118 | 12.5 | 15.3 | 75.4 |
| Tyrosine-256 | < 1.0 | 33.1 | 2.5 |
Table 2: Hypothetical Relative Abundance of this compound Protein in Different Cellular Fractions
| Cellular Fraction | Relative Abundance (Normalized) |
| Cytosol | 1.00 |
| Nucleus | 2.75 |
| Mitochondria | 0.15 |
| Membrane | 0.45 |
Diagrams
Caption: Bottom-up proteomics workflow for this compound protein analysis.
Caption: Logic diagram for troubleshooting common MS issues.
Caption: Hypothetical signaling pathway involving this compound phosphorylation.
References
- 1. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 2. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - DK [thermofisher.com]
- 3. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Sample Preparation | Sandler-Moore Mass Spectrometry Core Facility [massspeccore.ucsf.edu]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 9. Mass Spectrometry Sample Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Post Translational Modification [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
Improving the specificity of AzGGK-mediated ligations.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Azido-glycyl-lysine (AzGGK) for site-specific protein modification. The process involves the genetic incorporation of this compound, its chemical reduction to Glycyl-glycyl-lysine (GGK), and subsequent enzymatic ligation, typically mediated by Sortase A.
Troubleshooting Guides
This section addresses common issues encountered during the this compound-mediated ligation workflow, categorized by the experimental stage.
Stage 1: this compound Incorporation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no expression of the target protein | - Toxicity of the non-canonical amino acid (ncAA) or the expression system components.- Inefficient suppression of the amber codon.[1][2]- Suboptimal culture or induction conditions. | - Titrate the concentration of this compound in the growth media to find the optimal balance between incorporation and cell viability.- Verify the efficiency of the orthogonal tRNA/aminoacyl-tRNA synthetase pair.[2]- Optimize induction parameters (e.g., inducer concentration, temperature, induction time). |
| Low incorporation efficiency of this compound | - Insufficient intracellular concentration of this compound.- Competition with release factor 1 (RF1) at the amber stop codon.- The chosen site for incorporation is not permissive. | - Increase the concentration of this compound in the culture medium.- Use an E. coli strain with a modified or deleted RF1.- Test different sites for this compound incorporation within the protein sequence. |
| Truncated protein product observed | - Inefficient amber codon suppression leading to premature termination of translation.[3] | - Ensure the orthogonal translation system (tRNA/synthetase) is working efficiently.- Increase the expression level of the tRNA and synthetase.- Confirm the integrity of the plasmid encoding the orthogonal system. |
Stage 2: Staudinger Reduction of this compound to GGK
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete reduction of the azide group | - Insufficient concentration of the reducing agent (e.g., 2DPBA, triphenylphosphine).- Short reaction time or suboptimal temperature.- Inaccessibility of the azide group within the folded protein. | - Increase the molar excess of the phosphine-based reducing agent.- Optimize the reaction time and temperature. A typical condition is treatment with 2-(diphenylphosphino)benzoic acid (2DPBA) at room temperature.[3]- Perform the reduction under partially denaturing conditions if the azide is buried (use with caution as it may affect protein function). |
| Protein precipitation during reduction | - The reducing agent or its oxide byproduct may affect protein solubility. | - Perform a buffer exchange after the reduction to remove excess reagent and byproducts.- Screen different phosphine reagents that may have better solubility or compatibility with your protein. |
| Off-target reactions | - Phosphine reagents can potentially reduce other functional groups, though this is rare under mild conditions. | - Use a minimal effective concentration of the reducing agent.- Ensure the reaction is performed in a well-controlled buffer system. |
Stage 3: Sortase-Mediated Ligation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low ligation efficiency | - Inactive Sortase A enzyme.- Reversibility of the Sortase A reaction.- Steric hindrance at the ligation site (GGK residue or LPXTG motif).- Suboptimal reaction buffer conditions (pH, calcium concentration). | - Test the activity of the Sortase A enzyme with a control reaction.- Use a large excess of the nucleophilic substrate (the molecule to be ligated).- Employ engineered Sortase A variants with reduced reverse reaction rates.- Ensure the GGK residue and the LPXTG motif are in flexible, accessible regions of the proteins.- Optimize the buffer pH (typically 7.5-8.5) and include the required concentration of CaCl2 (typically 10 mM) for S. aureus Sortase A. |
| Formation of unwanted byproducts | - Hydrolysis of the acyl-enzyme intermediate by water.- Homodimerization of the substrate containing the LPXTG motif. | - Increase the concentration of the GGK-containing nucleophile.- Use engineered Sortase A variants that favor the transpeptidation reaction over hydrolysis. |
| No ligation product observed | - Incorrect recognition motifs.- Incomplete reduction of this compound to GGK.- Degraded ligation partner. | - Verify the sequences of the LPXTG motif on one protein and the N-terminal glycines on the ligation partner.- Confirm complete azide reduction by mass spectrometry.[3]- Check the integrity of all reaction components. |
Frequently Asked Questions (FAQs)
Q1: What is the overall workflow for this compound-mediated ligation?
A1: The workflow consists of three main steps:
-
Incorporation: The non-canonical amino acid this compound is site-specifically incorporated into the protein of interest in response to an amber stop codon (TAG) using an orthogonal tRNA/aminoacyl-tRNA synthetase pair.
-
Reduction: The azide group of the incorporated this compound is reduced to a primary amine using a phosphine-based reagent, such as 2DPBA, via the Staudinger reduction. This converts this compound to GGK.[3]
-
Ligation: The protein now containing the GGK motif is subjected to a Sortase A-mediated ligation reaction. Sortase A cleaves a recognition motif (e.g., LPETG) on a second protein or molecule and catalyzes the formation of a native peptide bond with the N-terminal amine of the GGK.
Q2: How can I improve the yield of my this compound-containing protein?
A2: To improve the yield, you can optimize several factors during the expression stage. These include adjusting the concentration of this compound in the growth medium, using an E. coli strain engineered to enhance non-canonical amino acid incorporation, and optimizing the induction conditions such as temperature and inducer concentration.[1][2]
Q3: Which Sortase A variant should I use for ligating my GGK-containing protein?
A3: Several engineered variants of Sortase A exist with different reaction kinetics. Srt4M is generally the fastest, achieving maximal ligation in as little as 15 minutes in some systems, while Srt5M is also highly efficient. Srt3M has a more moderate rate, which can be advantageous for minimizing the reverse reaction by allowing for timely removal of the enzyme. The choice of variant can depend on the specific substrates and the desired reaction time.
Q4: How can I minimize the reverse reaction catalyzed by Sortase A?
A4: The reverse reaction can be a significant issue, reducing the yield of the desired ligated product. Strategies to minimize this include using a large molar excess of the nucleophilic partner (the molecule being attached), using engineered Sortase variants with reduced reverse activity, or employing strategies that render the ligation product unrecognized by Sortase A.
Q5: What are the critical quality control steps in this workflow?
A5: Key quality control checkpoints are:
-
After protein expression and purification: Confirm the incorporation of this compound and the molecular weight of your protein using mass spectrometry.
-
After the Staudinger reduction: Verify the complete conversion of this compound to GGK by mass spectrometry. Incomplete reduction will prevent the subsequent ligation step.[3]
-
After the Sortase ligation: Analyze the reaction products by SDS-PAGE to visualize the formation of the ligated product and confirm its size. Further characterization by mass spectrometry is also recommended.
Quantitative Data
Comparison of Sortase A Variant Ligation Efficiency
The choice of Sortase A (SrtA) variant can significantly impact the efficiency and speed of the ligation reaction. The following table summarizes the relative performance of different S. aureus SrtA variants based on published studies. Note that absolute efficiencies can vary depending on the specific protein substrates and reaction conditions.
| Sortase Variant | Relative Reaction Rate | Key Characteristics | Recommended Application |
| Wild-Type (WT) SrtA | Low | Calcium-dependent; significant reverse reaction. | Initial studies or when engineered variants are not available. |
| Srt3M | Moderate | Efficient ligation with a moderate rate that allows for easier control and minimization of the back reaction. | Systems with intrinsically disordered regions or when a slower, more controlled reaction is desired. |
| Srt4M | Very High | The fastest variant, achieving maximum ligation in very short times (e.g., ~15 minutes). | Rapid ligations and for reactions under challenging conditions, such as in the presence of detergents. |
| Srt5M | High | Second fastest variant with high efficiency. | General purpose high-efficiency ligations. |
Experimental Protocols
Comprehensive Protocol for this compound-Mediated Ligation
This protocol outlines the entire workflow from the expression of the this compound-containing protein to the final Sortase-mediated ligation.
Part 1: Expression and Purification of this compound-Containing Protein
-
Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with two plasmids: one encoding the protein of interest with an in-frame amber (TAG) codon at the desired modification site, and the other encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound.
-
Grow the cells in a minimal medium supplemented with all amino acids except for lysine, to an OD600 of 0.6-0.8.
-
Supplement the medium with this compound to a final concentration of 1-5 mM.
-
Induce protein expression with the appropriate inducer (e.g., IPTG) and continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation and purify the this compound-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Verify the incorporation of this compound by mass spectrometry.
Part 2: Staudinger Reduction of this compound to GGK
-
Prepare the purified this compound-containing protein in a suitable buffer (e.g., PBS or Tris, pH 7.4).
-
Add a 10-50 fold molar excess of a phosphine-based reducing agent, such as 2-(diphenylphosphino)benzoic acid (2DPBA).
-
Incubate the reaction at room temperature for 1-4 hours.[3]
-
Remove the excess reducing agent and byproducts by buffer exchange or dialysis.
-
Confirm the complete conversion of this compound to GGK by mass spectrometry. The mass of the protein should decrease by 26 Da (mass of N2 minus H2).
Part 3: Sortase A-Mediated Ligation
-
Prepare a reaction mixture containing the GGK-protein (e.g., 10-50 µM), the ligation partner containing a C-terminal LPXTG motif (e.g., 50-250 µM, a 5-fold molar excess), and the chosen Sortase A variant (e.g., Srt4M or Srt5M, at 1-10 µM).
-
The reaction buffer should be optimized for Sortase A activity (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5).
-
Incubate the reaction at the optimal temperature for the chosen Sortase variant (e.g., room temperature or 37°C) for a duration determined by the enzyme's activity (from 15 minutes to several hours).
-
Monitor the progress of the ligation by taking time points and analyzing the samples by SDS-PAGE.
-
Quench the reaction by adding EDTA to chelate the Ca2+ ions (if using a calcium-dependent Sortase A).
-
Purify the final ligated product from the unreacted substrates and the Sortase A enzyme (e.g., using affinity chromatography if one of the components has a purification tag).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Sortase A‐mediated protein ligation for site‐specific ‘click’ functionalization and oriented coupling of nanobodies to biosensor material surfaces or contrast probes | Document Server@UHasselt [documentserver.uhasselt.be]
- 3. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to AzGGK and Other Unnatural Amino Acids for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool for biological research and therapeutic development. By expanding the genetic code, researchers can introduce novel chemical functionalities into a protein of interest at any desired position. This guide provides a detailed comparison of Nε-(2-azidoethoxy)glycyl-lysine (AzGGK), a lysine derivative bearing a bioorthogonal azide group, with other commonly used UAAs for protein labeling.
While direct, head-to-head quantitative comparisons for this compound are limited in published literature, this guide leverages data from structurally similar compounds and the broader field of bioorthogonal chemistry to provide a comprehensive overview. We will compare this compound to key alternatives based on their incorporation efficiency, the kinetics of their respective labeling reactions, and their general biocompatibility.
Data Presentation: Quantitative Comparison of Unnatural Amino Acids
The selection of a UAA for protein labeling depends on several factors, including its efficiency of incorporation into the target protein and the speed and selectivity of the subsequent bioorthogonal labeling reaction. The tables below summarize the key characteristics of this compound and two other major classes of UAAs: those bearing alkyne and strained-alkyne/alkene moieties.
Table 1: Comparison of Key Unnatural Amino Acids for Bioorthogonal Labeling
| Feature | This compound / Azido-Lysine Analogs | Propargyl-Lysine (PrK) | Strained Alkyne/Alkene Lysine (e.g., TCO*A) |
| Chemical Structure | Lysine with an azido-linker side chain | Lysine with a terminal alkyne side chain | Lysine with a strained cyclooctene/yne side chain |
| Primary Bioorthogonal Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Reaction Partner | Alkyne or Strained Alkyne/Alkene Probe | Azide Probe | Azide or Tetrazine Probe |
| Incorporation Efficiency | Moderate to High. A structurally similar UAA, N6-[(2-Azidoethoxy)carbonyl]-L-lysine (Azk), achieved yields of up to 80% of the wild-type protein in E. coli[1][2]. | High. PrK is known for high incorporation efficiency using wild-type PylRS systems[3]. | Variable. Efficiency can be lower than for AzF (an azido-UAA) in mammalian cells[4]. |
Table 2: Comparison of Common Bioorthogonal Labeling Reactions
| Feature | CuAAC (Click Chemistry) | SPAAC (Copper-Free Click) | IEDDA (Diels-Alder) |
| Reactant Pair | Azide + Terminal Alkyne | Azide + Strained Alkyne (e.g., DBCO, BCN) | Tetrazine + Strained Alkene (e.g., TCO, Norbornene) |
| **Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ** | 10² - 10³ | 10⁻¹ - 10¹ | 10³ - 10⁶ |
| Catalyst Requirement | Copper(I) | None | None |
| Biocompatibility Notes | The copper catalyst can be toxic to living cells, though ligands have been developed to mitigate this effect[5]. | Excellent. The reaction is catalyst-free and proceeds under physiological conditions[6]. | Excellent. Extremely fast kinetics and catalyst-free. |
| Primary UAA Partner | This compound, Propargyl-Lysine | This compound | TCO*-Lysine |
Experimental Protocols
Detailed methodologies are crucial for the successful application of UAA-based labeling. Below are generalized protocols for the incorporation of azido-lysine derivatives like this compound and subsequent bioorthogonal conjugation.
Protocol 1: Site-Specific Incorporation of Azido-Lysine (e.g., this compound) in E. coli
This protocol is based on the amber stop codon (TAG) suppression methodology.
-
Plasmid Preparation:
-
Clone the gene for the protein of interest into a suitable expression vector (e.g., pET series).
-
Using site-directed mutagenesis, introduce a TAG amber stop codon at the desired labeling site.
-
Co-transform E. coli (a strain lacking release factor 1, like BL21(DE3) ΔRF1, is recommended for higher efficiency) with the plasmid containing your mutated gene and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the azido-lysine derivative (e.g., a pEVOL or pULTRA plasmid encoding an evolved PylRS/tRNAPylCUA pair).
-
-
Protein Expression:
-
Grow the transformed E. coli in a rich medium (e.g., LB broth) with appropriate antibiotics at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Induce the expression of the synthetase/tRNA pair with the appropriate inducer (e.g., L-arabinose) if using a regulated promoter.
-
Add the azido-lysine UAA (e.g., this compound) to the culture medium to a final concentration of 1-10 mM.
-
Induce the expression of the target protein with IPTG (or other appropriate inducer) and grow the culture for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C).
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., Tris buffer with lysozyme and DNase I).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Purify the UAA-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Protocol 2: Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for labeling an azide-modified protein (containing this compound) with an alkyne-functionalized probe (e.g., a fluorophore).
-
Reagent Preparation:
-
Prepare a stock solution of the purified azide-containing protein (10-100 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a 10 mM stock solution of the alkyne probe in DMSO.
-
Prepare a 50 mM stock solution of a copper(I) source, such as CuSO₄, in water.
-
Prepare a 50 mM stock solution of a reducing agent, such as sodium ascorbate, in water (prepare fresh).
-
Prepare a 100 mM stock solution of a copper-chelating ligand, such as THPTA, in water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the protein, buffer, and the alkyne probe (use a 10-50 fold molar excess of the probe).
-
Premix the CuSO₄ and THPTA ligand.
-
Initiate the reaction by adding the CuSO₄/ligand solution and then the freshly prepared sodium ascorbate to the protein/probe mixture. Final concentrations should be approximately: 10 µM protein, 200 µM alkyne probe, 1 mM sodium ascorbate, 200 µM CuSO₄, and 1 mM THPTA.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.
-
-
Purification of Labeled Protein:
-
Remove the excess probe and reaction components using a desalting column (e.g., PD-10) or dialysis.
-
Confirm labeling by SDS-PAGE (observing a fluorescent band) and/or mass spectrometry.
-
Protocol 3: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for labeling an azide-modified protein with a strained-alkyne probe (e.g., DBCO-fluorophore).
-
Reagent Preparation:
-
Prepare a stock solution of the purified azide-containing protein (10-100 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a 10 mM stock solution of the strained-alkyne probe (e.g., DBCO, BCN) in DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the protein with a 5-20 fold molar excess of the strained-alkyne probe.
-
Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction time will depend on the specific strained alkyne used and the protein concentration. Protect from light if using a fluorescent probe.
-
-
Purification of Labeled Protein:
-
Remove the excess probe using a desalting column or dialysis.
-
Confirm labeling by SDS-PAGE and/or mass spectrometry.
-
Visualizations: Workflows and Reaction Pathways
Visual diagrams help clarify the complex processes involved in UAA-based protein labeling.
Caption: Experimental workflow for site-specific protein labeling using an unnatural amino acid.
Caption: Comparison of CuAAC and SPAAC bioorthogonal labeling reactions for azide-modified proteins.
References
- 1. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01817C [pubs.rsc.org]
Comparative Guide to Western Blot Analysis for Confirming AzGGK Protein Modification
For researchers, scientists, and drug development professionals, the precise detection and quantification of post-translational modifications (PTMs) are crucial for understanding protein function and cellular signaling. The incorporation of the unnatural amino acid Azido-glycyl-glycine-lysine (AzGGK) provides a powerful tool for studying specific protein modifications, such as ubiquitination, by introducing a bioorthogonal azide handle. This guide provides a comprehensive comparison of Western blot analysis with other common techniques for the confirmation of this compound protein modification, supported by experimental protocols and data.
Performance Comparison of Detection Methods
Western blotting, when coupled with bioorthogonal chemistry, is a robust method for detecting this compound-modified proteins. However, alternative techniques such as ELISA and Mass Spectrometry offer distinct advantages in terms of throughput, sensitivity, and the nature of the data generated. The choice of method depends on the specific experimental goals.
| Parameter | Western Blot with Bioorthogonal Detection | Enzyme-Linked Immunosorbent Assay (ELISA) | Mass Spectrometry (MS) |
| Principle | Size-based separation of proteins followed by immunodetection of the azide tag via click chemistry or Staudinger ligation. | Capture and detection of the target protein in a microplate well using specific antibodies. | Ionization and mass-to-charge ratio analysis of peptides to identify and quantify the modified protein. |
| Data Output | Semi-quantitative; provides information on protein size and relative abundance. | Quantitative; measures the absolute or relative concentration of the target protein.[1] | Quantitative and qualitative; provides precise quantification, sequence information, and localization of the modification site.[2] |
| Sensitivity | Moderate to high; can be enhanced with sensitive chemiluminescent substrates. | High; ideal for detecting low-abundance proteins.[1][3] | Very high; capable of detecting and quantifying very small amounts of modified protein.[2] |
| Throughput | Low to medium; processing multiple samples can be labor-intensive. | High; 96-well or 384-well plate format allows for the analysis of many samples simultaneously.[2] | Medium to high, depending on the instrument and experimental setup. |
| Cost per Sample | Moderate; can range from $50 to over $500 depending on the complexity and antibodies used.[4] | Low to moderate; generally more cost-effective for a large number of samples.[3] | High; requires expensive instrumentation and specialized expertise.[2] |
| Sample Requirement | Requires a larger amount of protein per sample compared to ELISA.[5] | Requires a smaller sample volume.[5] | Can analyze complex mixtures with high resolution. |
| Confirmatory Power | Strong; confirms the molecular weight of the modified protein. | Moderate; prone to false positives and generally used as a screening tool.[3] | Very strong; provides definitive identification of the modification. |
Experimental Protocols
Western Blot Analysis of this compound-Modified Proteins via Click Chemistry
This protocol outlines the detection of an this compound-modified protein of interest (POI-AzGGK) from cell lysates using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, followed by standard Western blotting.
1. Sample Preparation:
-
Lyse cells containing the POI-AzGGK in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
2. Click Chemistry Reaction:
-
To 50 µg of protein lysate in a microcentrifuge tube, add a reaction cocktail containing:
- An alkyne-biotin probe (final concentration 50 µM).
- Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM).
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM).
- Copper(II) sulfate (CuSO₄) (final concentration 1 mM).
- Sodium ascorbate (final concentration 1 mM).
-
Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
Quench the reaction by adding 5X SDS-PAGE loading buffer.
3. SDS-PAGE and Protein Transfer:
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with streptavidin-horseradish peroxidase (HRP) conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
Visualizations
Experimental Workflow
References
A Comparative Analysis of Sortase A Mutants for Azido-Gly-Gly-Lys (AzGGK) Ligation
For Researchers, Scientists, and Drug Development Professionals
Sortase A-mediated ligation (SAML) has become an indispensable tool for site-specific protein modification, enabling the conjugation of proteins with a wide array of functional moieties. The choice of sortase A variant is critical for achieving high ligation efficiency, especially when employing non-canonical nucleophiles such as Azido-Gly-Gly-Lys (AzGGK) for downstream applications like click chemistry. This guide provides a comparative overview of commonly used sortase A mutants, summarizing their performance based on available experimental data and offering detailed protocols for their use in this compound ligation.
Performance Comparison of Sortase A Mutants
While direct comparative studies focusing exclusively on this compound ligation by various sortase A mutants are limited, we can infer their relative performance from studies using standard oligoglycine nucleophiles. Engineered mutants of Staphylococcus aureus sortase A (SrtA), particularly the pentamutant and heptamutant, have demonstrated significantly enhanced catalytic activity compared to the wild-type enzyme.[1][2]
The primary advantages of these mutants are faster reaction rates and, in the case of the heptamutant, calcium-independent activity.[2] This obviates the need for Ca2+ in reaction buffers and allows for quenching of the reaction with a chelating agent like EDTA. One study systematically compared the time to reach maximum ligation for wild-type SrtA and several mutants, providing valuable insights into their relative efficiencies.[2]
| Sortase A Variant | Key Mutations | Relative Performance Characteristics | Time to Maximum Ligation (with Gly₃ nucleophile)[2] | Calcium Dependence |
| Wild-Type (WT) | None | Baseline activity, prone to reversal. | 2–4 days | Yes |
| SrtA 3M | P94R/D160N/D165A | Improved activity over WT. | 2–3 hours | Yes |
| SrtA 4M | P94R/D160N/D165A/K190E | Further enhancement of catalytic rate. | 5–15 minutes | Yes |
| SrtA 5M (Pentamutant) | P94R/D160N/D165A/K190E/K196T | Widely used, highly active mutant. Prone to hydrolysis if not monitored.[3] | 1–2 hours | Yes |
| SrtA 7M (Heptamutant) | 5M + E105K/E108A (or similar) | High activity comparable to 5M, but Ca²⁺-independent. | Not directly compared in this study, but expected to be similar to 5M. | No |
Note: The ligation times presented above were determined using a standard triglycine nucleophile. While these data provide a strong indication of the relative catalytic efficiencies of the different mutants, performance with the bulkier this compound nucleophile may vary. Researchers should perform initial optimization experiments to determine the ideal reaction time for their specific application.
Experimental Protocols
The following are generalized protocols for sortase A-mediated ligation with an this compound nucleophile. It is crucial to optimize reactant concentrations and incubation times for each specific protein substrate.
General Reagents
-
Protein Substrate: Purified protein with a C-terminal LPXTG recognition motif (e.g., LPETG), dialyzed into an appropriate reaction buffer.
-
This compound Nucleophile: Stock solution in reaction buffer or water.
-
Sortase A Mutant: Purified pentamutant or heptamutant sortase A.
-
Reaction Buffers:
-
For Pentamutant (Ca²⁺-dependent): 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.
-
For Heptamutant (Ca²⁺-independent): 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
-
-
Quenching Solution (for pentamutant): 500 mM EDTA, pH 8.0.
Protocol 1: Ligation with Pentamutant Sortase A (SrtA 5M)
-
In a microcentrifuge tube, combine the LPXTG-tagged protein substrate and the this compound nucleophile. A molar ratio of 1:10 to 1:20 (protein:nucleophile) is a good starting point to drive the reaction towards product formation.
-
Add the SrtA 5M enzyme to a final concentration of 1-10 µM. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. Monitor the reaction progress by SDS-PAGE or mass spectrometry.
-
Once the desired level of ligation is achieved, quench the reaction by adding EDTA to a final concentration of 50 mM.
-
Proceed with purification of the ligated product to remove excess nucleophile, unreacted substrate, and the sortase enzyme (which is often His-tagged for easy removal via Ni-NTA chromatography).
Protocol 2: Ligation with Heptamutant Sortase A (SrtA 7M)
-
Combine the LPXTG-tagged protein substrate and the this compound nucleophile in the calcium-free reaction buffer, similar to the pentamutant protocol.
-
Add the SrtA 7M enzyme to a final concentration of 1-10 µM.
-
Incubate at room temperature or 37°C, monitoring the reaction progress. Due to the high activity of the heptamutant, shorter incubation times may be sufficient.
-
As this reaction is calcium-independent, quenching with EDTA is not effective. The reaction is stopped by proceeding directly to the purification step.
-
Purify the ligated product using appropriate chromatographic techniques.
Mandatory Visualizations
Sortase A-Mediated Ligation Workflow
References
- 1. Recent Advances in Sortase-Catalyzed Ligation Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in the use of sortase and other peptide ligases for site-specific protein modification - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01148G [pubs.rsc.org]
Validating the In Vitro Functionality of Azido-Glycosylated Lysine-Protein Conjugates: A Comparative Guide
For researchers in drug development and molecular biology, the precise modification of proteins offers a powerful tool for creating novel therapeutics and research probes. The site-specific incorporation of an Azido-GalNAc-GlcNAc-Lysine (AzGGK) moiety into a protein of interest yields a conjugate with multifaceted potential. The azido group serves as a handle for bioorthogonal "click" chemistry, while the glycan components can influence protein folding, stability, and interaction with other biomolecules. This guide provides a comparative overview of essential in vitro methods to validate the successful conjugation and functional integrity of such modified proteins.
Part 1: Confirmation of Successful Conjugation
The initial and most critical step is to verify the successful and site-specific incorporation of the this compound moiety onto the target protein. A combination of electrophoretic and mass spectrometric techniques provides the most robust validation.
Comparative Analysis of Validation Techniques
| Technique | Principle | Information Provided | Alternative Methods | Pros | Cons |
| SDS-PAGE | Separation of proteins by molecular weight under denaturing conditions. | Shift in apparent molecular weight of the conjugated protein compared to the unmodified protein. | Native PAGE | Simple, widely available, provides initial confirmation.[1][2][3][4] | Low resolution, may not detect small mass shifts, does not confirm site-specificity. |
| Western Blot | Immunodetection of proteins following SDS-PAGE. | Confirmation of protein identity and detection of the conjugate using anti-tag or anti-protein antibodies. | ELISA | High specificity, can be used for quantification. | Requires specific antibodies, indirect detection of modification. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Precise mass of the conjugate, confirming the addition of the this compound moiety.[5][6][7][8] | - | High accuracy and sensitivity, can identify the exact site of modification (MS/MS).[6][7] | Requires specialized equipment and expertise, can be complex to analyze. |
Experimental Workflow for Conjugation Confirmation
Caption: Workflow for confirming this compound-protein conjugation.
Experimental Protocol: SDS-PAGE Analysis
-
Sample Preparation : Mix 10-20 µg of both the unmodified and this compound-conjugated protein with 2X Laemmli loading buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.[2]
-
Gel Electrophoresis : Load the samples into the wells of a 4-20% Tris-Glycine polyacrylamide gel.[1][2] Include a molecular weight marker. Run the gel in 1X Tris-Glycine-SDS running buffer at a constant voltage of 120V until the dye front reaches the bottom.[1]
-
Staining : After electrophoresis, stain the gel with Coomassie Brilliant Blue for 1 hour with gentle agitation.[3]
-
Destaining and Visualization : Destain the gel with a solution of methanol and acetic acid until clear bands are visible against a transparent background. A noticeable upward shift in the band corresponding to the this compound-protein conjugate compared to the unmodified protein indicates successful conjugation.
Part 2: Validation of Glycan and Azide Functionality
Beyond confirming conjugation, it is crucial to validate that the incorporated glycan and azide moieties are accessible and functional for downstream applications.
Comparative Analysis of Functional Validation Assays
| Technique | Principle | Information Provided | Alternative Methods | Pros | Cons |
| Lectin Blot/ELISA | Specific binding of lectins to carbohydrate structures. | Confirms the presence and accessibility of the GalNAc/GlcNAc moieties on the protein.[9][10] | Glycan profiling by MS | Relatively simple, uses standard lab equipment. | Can be semi-quantitative, lectin specificity can vary. |
| Click Chemistry Reaction | Bioorthogonal reaction between an azide and an alkyne. | Confirms the chemical reactivity and accessibility of the azide group. | Staudinger ligation | Highly specific and efficient reaction.[11] | Requires synthesis of alkyne-probes. |
| Fluorescence Gel Staining | Click reaction with a fluorescent alkyne probe followed by in-gel fluorescence scanning. | Visual confirmation of successful azide-alkyne ligation. | Biotin-alkyne followed by streptavidin blot | High sensitivity, allows for direct visualization. | Requires a fluorescence imager. |
Experimental Protocol: In-Gel Fluorescence Staining via Click Chemistry
-
Click Reaction : Incubate 10 µM of the this compound-protein conjugate in PBS with 100 µM of an alkyne-fluorophore (e.g., DBCO-Cy5) for 1-2 hours at room temperature.
-
SDS-PAGE : Run the reaction mixture on an SDS-PAGE gel as described previously. Include a negative control of the conjugate that was not incubated with the alkyne-fluorophore.
-
Fluorescence Imaging : After electrophoresis, visualize the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., ~650 nm excitation and ~670 nm emission for Cy5). A fluorescent band at the expected molecular weight of the conjugate will confirm the presence of a reactive azide group.
-
Coomassie Staining : Subsequently, stain the same gel with Coomassie Blue to visualize the total protein and confirm that the fluorescent signal co-localizes with the protein band.
Part 3: Assessment of Biological Function
The final validation step involves assessing the impact of the this compound modification on the protein's biological function. This is highly dependent on the protein of interest. Here, we consider a scenario where the this compound-protein conjugate is designed to mimic a ubiquitinated protein to study its role in a signaling pathway.
O-GlcNAcylation Signaling Pathway
The GalNAc/GlcNAc moieties are central to O-GlcNAcylation, a dynamic post-translational modification that regulates numerous cellular processes, including signaling pathways like the insulin and NF-κB pathways.[12][13][14][15] The this compound modification can be used to probe or modulate these pathways.
Caption: O-GlcNAcylation as a key regulator in cellular signaling.
Comparative Analysis of Functional Assays
| Assay | Principle | Information Provided | Alternative Methods | Pros | Cons |
| In Vitro Ubiquitination Assay | Reconstitution of the ubiquitination cascade (E1, E2, E3 enzymes) with the this compound-protein as a substrate mimic.[16][17][18][19] | Determines if the modification affects the protein's ability to be recognized and processed by ubiquitination machinery. | In vitro degradation assay | Provides mechanistic insight into enzyme-substrate interactions. | Requires purified and active enzymes, can be complex to set up. |
| Protein-Protein Interaction (PPI) Assays | Co-immunoprecipitation (Co-IP) or pull-down assays to assess binding between the this compound-protein and its known interaction partners.[20][21][22][23] | Reveals whether the modification enhances, inhibits, or has no effect on specific protein interactions. | Surface Plasmon Resonance (SPR) | Can be performed with cell lysates or purified proteins. | May not distinguish between direct and indirect interactions. |
| Enzyme Activity Assay | Measurement of the catalytic activity of an enzyme that has been modified with this compound. | Quantifies the direct effect of the modification on the protein's enzymatic function. | - | Direct measure of functional impact. | Only applicable to proteins with measurable enzymatic activity. |
Experimental Protocol: Co-Immunoprecipitation (Co-IP) Assay
-
Cell Lysis : Lyse cells known to express the interaction partner of the target protein using a non-denaturing lysis buffer.
-
Incubation : Add the purified this compound-protein conjugate (or unmodified control) to the cell lysate and incubate for 2-4 hours at 4°C to allow for complex formation.
-
Immunoprecipitation : Add an antibody specific to the known interaction partner, followed by Protein A/G magnetic beads. Incubate for another 1-2 hours at 4°C.
-
Washing : Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution and Analysis : Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer. Analyze the eluate by Western blot using an antibody against the this compound-modified protein (e.g., an anti-tag antibody). The presence of a band in the this compound-protein lane indicates an interaction with the immunoprecipitated partner. Comparing the band intensity to that of the unmodified control reveals the effect of the modification on the interaction.[20]
By employing a multi-faceted validation approach encompassing biophysical characterization, functional reactivity, and biological activity assays, researchers can confidently ascertain the integrity and utility of their this compound-protein conjugates for downstream applications in basic research and therapeutic development.
References
- 1. neobiotechnologies.com [neobiotechnologies.com]
- 2. SDS-PAGE Protocol | Rockland [rockland.com]
- 3. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 4. SDS-PAGE guide: Sample preparation to analysis | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Cell membrane glycan contents are biochemical factors that constitute a kinetic barrier to viral particle uptake in a protein-nonspecific manner | eLife [elifesciences.org]
- 10. mdpi.com [mdpi.com]
- 11. collaborate.princeton.edu [collaborate.princeton.edu]
- 12. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Hexosamine Signaling Pathway: O-GlcNAc cycling in feast or famine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
- 16. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 17. In Vitro Ubiquitination Assay of Plant Proteins - Lifeasible [lifeasible.com]
- 18. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. In vitro assays to study protein ubiquitination in transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
A Comparative Guide to Click Chemistry Reagents for Azido-glyco-glyco-lysine (AzGGK) Labeling
For Researchers, Scientists, and Drug Development Professionals
Click chemistry has emerged as a powerful tool for bioconjugation, offering high efficiency and specificity in labeling complex biomolecules such as the azido-glyco-glyco-lysine (AzGGK) peptide. The choice of reagent is critical and depends on the specific application, particularly concerning the presence of live cells or the need for rapid reaction kinetics. This guide provides a comparative analysis of the most common click chemistry reagents for labeling this compound, supported by experimental data and detailed protocols.
Performance Comparison of Click Chemistry Reagents
The efficiency of labeling this compound is primarily determined by the reaction kinetics of the chosen click chemistry method. The two most prevalent approaches are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Below is a summary of their key performance metrics.
| Reagent Type | Alkyne Reagent Example | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Reaction Time | Yield | Key Advantages | Key Disadvantages |
| CuAAC | Terminal Alkyne (e.g., Alkyne-PEG-Fluorophore) | 10 to 10,000[1] | Minutes to a few hours | >95%[2] | Fast kinetics, high yield, uses simple and small alkynes. | Requires a cytotoxic copper catalyst, not ideal for live cells. |
| SPAAC | Dibenzocyclooctyne (DBCO) | 0.1 - 1.0[2] | 1 to 12 hours[3] | High | Copper-free (biocompatible), highly efficient for a SPAAC reagent.[4][5] | Slower than CuAAC, DBCO is a bulky hydrophobic molecule. |
| SPAAC | Bicyclo[6.1.0]nonyne (BCN) | 0.01 - 0.1[2] | 4 to 24 hours | High | Copper-free, smaller and more hydrophilic than DBCO.[6] | Generally slower kinetics compared to DBCO.[4][5] |
Experimental Protocols
Detailed methodologies for labeling the azide-modified this compound peptide with each class of reagent are provided below. These protocols are generalized and may require optimization for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of this compound with a terminal alkyne-functionalized molecule (e.g., a fluorescent dye) using a copper(I) catalyst.
Materials:
-
This compound peptide
-
Alkyne-functionalized reporter molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in PBS.
-
Prepare a 10 mM stock solution of the alkyne-reporter molecule in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly made).
-
Prepare a 10 mM stock solution of TBTA or THPTA in DMSO/water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following in order:
-
This compound stock solution (to a final concentration of 1 mM)
-
Alkyne-reporter stock solution (to a final concentration of 1.2 mM)
-
TBTA/THPTA stock solution (to a final concentration of 1 mM)
-
CuSO₄ stock solution (to a final concentration of 1 mM)
-
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Add the sodium ascorbate stock solution to a final concentration of 5 mM to initiate the reaction.
-
Vortex the mixture gently.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
-
Purification:
-
Purify the labeled peptide using reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and catalyst.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO
This protocol outlines the copper-free labeling of this compound using a DBCO-functionalized molecule.
Materials:
-
This compound peptide
-
DBCO-functionalized reporter molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in PBS.
-
Prepare a 10 mM stock solution of the DBCO-reporter molecule in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound stock solution to PBS to achieve the desired final concentration (e.g., 1 mM).
-
Add the DBCO-reporter stock solution to the this compound solution. A 1.5 to 3-fold molar excess of the DBCO reagent is recommended.[7]
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 4-12 hours. For dilute samples, the reaction time may need to be extended.[3] The progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the labeled peptide using reverse-phase HPLC or size-exclusion chromatography.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN
This protocol details the copper-free labeling of this compound using a BCN-functionalized molecule.
Materials:
-
This compound peptide
-
BCN-functionalized reporter molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in PBS.
-
Prepare a 10 mM stock solution of the BCN-reporter molecule in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound stock solution and PBS to the desired final concentration (e.g., 1 mM).
-
Add the BCN-reporter stock solution to the this compound solution, typically at a 2 to 5-fold molar excess.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 12-24 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the final conjugate using reverse-phase HPLC or size-exclusion chromatography.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the efficiency of different click chemistry reagents for labeling this compound.
Caption: Workflow for comparing CuAAC and SPAAC reagent efficiency for this compound labeling.
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 7. ijpsjournal.com [ijpsjournal.com]
A Head-to-Head Comparison: Cross-Validation of AzGGK Labeling with Antibody-Based Methods for Protein Ubiquitination Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between a cutting-edge, site-specific protein labeling technique—Azido-glycyl-glycyl-lysine (AzGGK) labeling—and traditional antibody-based methods, namely Western blotting and ELISA, for the detection and quantification of protein ubiquitination. We present supporting principles, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the most appropriate method for their experimental needs.
Introduction
Protein ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, and DNA repair. The study of ubiquitination has traditionally relied on antibody-based methods. However, the advent of genetic code expansion technology has enabled the development of site-specific labeling techniques, such as this compound labeling, which offer a powerful alternative for precise and quantitative analysis of ubiquitinated proteins. This guide provides a direct comparison of these methodologies.
Methodology Overview
This compound Labeling: This chemoenzymatic method involves the genetic incorporation of a non-canonical amino acid, this compound, into a specific site of a protein of interest. The azide group on this compound serves as a bio-orthogonal handle for the subsequent attachment of a reporter molecule (e.g., a fluorophore or biotin) via click chemistry. This allows for highly specific and stoichiometric labeling of the target protein.
Antibody-Based Methods: These immunoassays utilize antibodies that specifically recognize ubiquitin or ubiquitinated proteins.
-
Western Blotting: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses antibodies to detect the protein of interest. It provides information on protein size and relative abundance.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This plate-based assay uses antibodies to capture and detect the target protein. It is a high-throughput method for quantifying protein levels in a sample.[1][2]
Data Presentation: A Comparative Analysis
To illustrate the potential differences in performance between this compound labeling and antibody-based methods, the following table presents a hypothetical dataset for the quantification of ubiquitinated Protein X. This data is representative and intended to highlight the strengths and weaknesses of each technique.
| Parameter | This compound Labeling with Fluorescence Detection | Western Blot with Anti-Ubiquitin Antibody | ELISA with Anti-Ubiquitin Antibody |
| Specificity | Site-specific labeling at a single, defined lysine residue. | Recognizes all ubiquitinated forms of the protein, potential for off-target binding. | Recognizes all ubiquitinated forms, potential for cross-reactivity. |
| Quantification | Absolute quantification based on fluorescence intensity of a 1:1 labeled protein. | Semi-quantitative, based on band intensity relative to a loading control. | Quantitative, based on a standard curve. |
| Precision (CV%) | < 5% | 15-30% | 10-20% |
| Sensitivity | High (fmol to pmol range) | Moderate (ng range) | High (pg to ng range) |
| Throughput | Low to Medium | Low | High |
| Information | Stoichiometry of ubiquitination at a specific site. | Presence and apparent molecular weight of ubiquitinated species. | Total ubiquitinated protein levels. |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Workflows
The following diagrams illustrate the key steps in each experimental workflow.
Detailed Experimental Protocols
Protocol 1: this compound Labeling and Fluorescence Detection
1. Cell Culture and Transfection:
- Culture mammalian cells (e.g., HEK293T) in DMEM supplemented with 10% FBS.
- Co-transfect cells with a plasmid encoding the protein of interest (containing an amber stop codon at the desired lysine site) and a plasmid for the this compound-specific aminoacyl-tRNA synthetase/tRNA pair.
- 24 hours post-transfection, replace the medium with fresh medium containing 1 mM this compound.
- Incubate for 48 hours to allow for protein expression and incorporation of this compound.
2. Protein Purification:
- Harvest cells and lyse in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
- Purify the protein of interest using an appropriate affinity tag (e.g., His-tag or Strep-tag) and chromatography.
3. Click Chemistry Labeling:
- To the purified protein, add a fluorescent probe with a terminal alkyne or cyclooctyne group (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110).
- Add copper(I) sulfate and a reducing agent (e.g., sodium ascorbate) for copper-catalyzed click chemistry (CuAAC), or perform a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).
- Incubate the reaction for 1-2 hours at room temperature.
4. Analysis:
- Separate the labeled protein by SDS-PAGE.
- Visualize the fluorescently labeled protein using an in-gel fluorescence scanner.
- Quantify the fluorescence intensity of the band corresponding to the protein of interest.
Protocol 2: Western Blot for Ubiquitinated Proteins
1. Sample Preparation:
- Lyse cells in RIPA buffer containing protease and deubiquitinase inhibitors (e.g., NEM and PR-619).
- Determine the total protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
- Load equal amounts of total protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
- Perform electrophoresis to separate proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for ubiquitin (e.g., P4D1 or FK2 clones) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
4. Detection and Analysis:
- Add an enhanced chemiluminescence (ECL) substrate to the membrane.
- Capture the chemiluminescent signal using a digital imager or X-ray film.
- Perform densitometry analysis on the resulting bands to determine relative protein abundance, normalizing to a loading control like GAPDH or β-actin.
Protocol 3: Sandwich ELISA for Ubiquitinated Proteins
1. Plate Coating:
- Coat the wells of a 96-well plate with a capture antibody specific for the protein of interest overnight at 4°C.
2. Blocking:
- Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).
- Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
3. Sample Incubation:
- Prepare a standard curve using a known concentration of the ubiquitinated protein.
- Add cell lysates and standards to the wells and incubate for 2 hours at room temperature.
4. Detection:
- Wash the wells.
- Add a detection antibody that recognizes ubiquitin (e.g., a biotinylated anti-ubiquitin antibody) and incubate for 1-2 hours at room temperature.
- Wash the wells.
- Add a streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
5. Signal Development and Measurement:
- Wash the wells.
- Add a TMB substrate solution and incubate until a color develops.
- Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the concentration of the ubiquitinated protein in the samples by interpolating from the standard curve.[1]
Signaling Pathway: The Ubiquitination Cascade
The diagram below illustrates the enzymatic cascade responsible for protein ubiquitination.
Conclusion
The choice between this compound labeling and antibody-based methods depends on the specific research question.
-
This compound labeling offers unparalleled specificity and the potential for absolute quantification of ubiquitination at a precise location within a protein. This makes it an ideal tool for detailed mechanistic studies and for validating the site of ubiquitination.
-
Antibody-based methods , particularly ELISA, are well-suited for high-throughput screening and for assessing changes in the overall ubiquitination status of a protein. Western blotting remains a valuable tool for confirming the presence and apparent molecular weight of ubiquitinated species.
By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to advance their understanding of the complex role of ubiquitination in health and disease.
References
A Comparative Guide to In Vivo Validation of AzGGK-Mediated Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Azido-glycyl-glycyl-lysine (AzGGK)-mediated approach for in vivo protein interaction validation with other established techniques. By leveraging the principles of bioorthogonal chemistry, the site-specific incorporation of this compound into proteins of interest offers a powerful tool to capture and identify protein-protein interactions (PPIs) within their native cellular environment. This document outlines the experimental workflow, compares its performance with alternative methods, and provides detailed protocols for key experiments.
Introduction to this compound-Mediated Protein Interaction Validation
The in vivo validation of protein-protein interactions is crucial for understanding cellular signaling, disease mechanisms, and for the development of novel therapeutics. Traditional methods often face limitations in capturing transient or weak interactions, or may disrupt the native cellular context. The use of unnatural amino acids (UAAs) with bioorthogonal reactive groups, such as this compound, provides a sophisticated strategy to overcome some of these challenges.[1]
This compound is a synthetic amino acid that contains an azide group. This azide group is chemically inert within the cellular environment but can be specifically and efficiently reacted with a "click chemistry" partner, such as an alkyne- or cyclooctyne-containing molecule.[2] By genetically encoding this compound at a specific site within a "bait" protein, researchers can introduce a unique chemical handle. This handle can then be used to either attach a reporter molecule for imaging or, more powerfully for interaction studies, to a bifunctional linker. This linker can be a photo-crosslinker to covalently trap nearby interacting "prey" proteins upon light activation, or an affinity tag (like biotin) to purify the protein complex for identification by mass spectrometry.[3]
Comparative Analysis of In Vivo PPI Validation Methods
The selection of an appropriate method for validating protein-protein interactions in vivo depends on various factors, including the nature of the interaction (stable vs. transient), the cellular localization of the proteins, and the specific research question. Below is a qualitative comparison of the this compound-mediated approach with other commonly used techniques.
| Feature | This compound-Mediated Cross-linking | Co-Immunoprecipitation (Co-IP) | Förster Resonance Energy Transfer (FRET) | Bioluminescence Resonance Energy Transfer (BRET) |
| Principle | Site-specific incorporation of a bioorthogonal amino acid followed by chemical or photo-cross-linking to interacting partners. | Pull-down of a target protein using a specific antibody, co-precipitating its binding partners.[4] | Non-radiative energy transfer between two fluorescent proteins (donor and acceptor) when in close proximity.[5][6] | Energy transfer from a luciferase (donor) to a fluorescent protein (acceptor) upon substrate addition when in close proximity.[7] |
| Interaction Type | Can capture both stable and transient/weak interactions. | Primarily detects stable interactions; transient interactions may be lost during washing steps. | Detects interactions in real-time in living cells, suitable for dynamic studies. | Similar to FRET, detects interactions in real-time in living cells. |
| Spatial Resolution | High, as the cross-linker is at a specific site on the bait protein. | Low, provides information about complex composition but not direct interaction sites. | High (typically <10 nm), provides information on the proximity of two molecules.[6] | High (typically <10 nm), similar to FRET.[7] |
| In Vivo Applicability | High, designed for use in living cells and organisms.[1] | High, performed on cell or tissue lysates, preserving some in vivo context. | Very high, ideal for live-cell imaging. | Very high, well-suited for live-cell assays. |
| Identification of Unknown Partners | Yes, coupled with mass spectrometry. | Yes, coupled with mass spectrometry. | No, requires prior knowledge of both interacting partners. | No, requires prior knowledge of both interacting partners. |
| Potential for False Positives | Low, due to the specificity of the bioorthogonal reaction and site-specific incorporation. | High, non-specific binding to the antibody or beads is a common issue. | Moderate, can be caused by overexpression of tagged proteins leading to random collisions. | Moderate, similar to FRET, overexpression can be an issue. |
| Potential for False Negatives | Moderate, the this compound or the tag might sterically hinder the interaction. | High, weak or transient interactions may not survive the procedure. Antibody epitope may be masked. | High, the orientation of the fluorescent tags is critical for energy transfer. | High, the orientation of the donor and acceptor is critical. |
| Technical Complexity | High, requires molecular biology for genetic encoding and chemical biology for the click reaction. | Moderate, requires good antibodies and optimization of immunoprecipitation conditions. | High, requires careful selection of fluorescent pairs, and specialized microscopy. | High, requires optimization of donor-acceptor pairs and sensitive light detection. |
Experimental Protocols
General Protocol for this compound-Mediated In Vivo Cross-linking and Interaction Analysis
This protocol provides a general workflow for the site-specific incorporation of this compound into a target protein in mammalian cells, followed by photo-cross-linking to interacting partners and subsequent identification by mass spectrometry.
Materials:
-
Mammalian expression vector for the "bait" protein of interest.
-
Plasmid encoding the engineered aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA specific for this compound.[8]
-
This compound (to be added to the cell culture medium).
-
Photo-activatable and biotinylated bifunctional cross-linker with a click chemistry handle (e.g., DBCO-PEG-Biotin).
-
Mammalian cell line and appropriate culture reagents.
-
Transfection reagent.
-
Phosphate-buffered saline (PBS).
-
UV lamp (365 nm).
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Streptavidin-coated magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
SDS-PAGE reagents.
-
In-gel digestion kit.
-
Mass spectrometer.
Procedure:
-
Site-directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired site in the expression vector for the bait protein.[9]
-
Cell Culture and Transfection: Co-transfect the mammalian cells with the bait protein plasmid and the aaRS/tRNA plasmid.
-
This compound Incorporation: Culture the transfected cells in a medium supplemented with this compound. The engineered aaRS will charge the suppressor tRNA with this compound, which will then be incorporated at the amber codon site during protein translation.[3]
-
Click Reaction with Bifunctional Linker: Incubate the cells with the photo-activatable and biotinylated bifunctional cross-linker. The click chemistry reaction will occur between the azide group of this compound and the corresponding handle on the linker.
-
In Vivo Photo-cross-linking: Expose the cells to UV light (365 nm) to activate the photo-cross-linker, covalently trapping interacting proteins.[10]
-
Cell Lysis: Harvest and lyse the cells in a lysis buffer containing protease inhibitors.
-
Affinity Purification: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated protein complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured protein complexes from the beads.
-
SDS-PAGE and In-gel Digestion: Separate the eluted proteins by SDS-PAGE. Excise the protein bands and perform in-gel digestion with trypsin.
-
Mass Spectrometry and Data Analysis: Analyze the digested peptides by mass spectrometry to identify the bait protein and its interacting partners.
Protocol for Co-Immunoprecipitation (Co-IP)
Materials:
-
Specific antibody against the bait protein.
-
Protein A/G magnetic beads.
-
Cell lysis buffer (non-denaturing).
-
Wash buffer.
-
Elution buffer.
-
SDS-PAGE reagents.
-
Western blot reagents.
Procedure:
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the specific antibody against the bait protein.
-
Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting to confirm the presence of the bait and prey proteins, or by mass spectrometry to identify unknown interactors.[11]
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound-mediated protein interaction validation and a conceptual signaling pathway that could be investigated using this technique.
Caption: Workflow for this compound-mediated in vivo protein interaction mapping.
Caption: A generic signaling cascade illustrating a target for this compound validation.
Conclusion
The this compound-mediated approach for in vivo validation of protein interactions represents a significant advancement in the field of chemical biology. Its ability to site-specifically introduce a bioorthogonal handle into a protein of interest allows for the capture of protein complexes in their native cellular context with high specificity. While technically more demanding than some traditional methods like Co-IP, it offers distinct advantages in studying transient or weak interactions and in mapping interaction interfaces. For researchers aiming to unravel complex cellular networks and validate drug targets, the this compound system, when used in conjunction with other validation methods, provides a powerful and precise tool to dissect the intricacies of the cellular interactome.
References
- 1. Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes | Springer Nature Experiments [experiments.springernature.com]
- 2. youtube.com [youtube.com]
- 3. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 4. google.com [google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Unveiling AzGGK: A Comparative Analysis of Bioorthogonal Handles for Cellular Labeling
For researchers, scientists, and drug development professionals navigating the intricate world of bioorthogonal chemistry, the choice of a chemical reporter is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparative analysis of N-azidoacetylgalactosamine-tetraacylated (AzGGK) and other prominent bioorthogonal handles, supported by quantitative data and detailed experimental protocols to inform your selection process.
Bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment. By introducing chemical functionalities that are inert to biological systems, researchers can selectively label and visualize biomolecules without perturbing cellular functions. This compound, a metabolic label that introduces an azide group onto cellular glycans, has emerged as a powerful tool in this field. This guide will objectively compare its performance against other widely used bioorthogonal handles, focusing on key parameters such as reaction kinetics, stability, biocompatibility, and ease of use.
Quantitative Comparison of Bioorthogonal Handles
The efficacy of a bioorthogonal handle is largely determined by the kinetics of its corresponding ligation reaction. Faster reaction rates allow for the use of lower concentrations of labeling reagents, minimizing potential toxicity and off-target effects. The following table summarizes the second-order rate constants for common bioorthogonal reactions, providing a quantitative basis for comparison.
| Bioorthogonal Handle (Reaction Type) | Reaction Partner | Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| Azide (Staudinger Ligation) | Phosphine | ~0.002 | First-generation bioorthogonal reaction; slow kinetics require high concentrations.[1] |
| Azide (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) | Terminal Alkyne | 10 - 100 | High efficiency and specificity; requires a copper catalyst which can be toxic to cells.[1] |
| Azide (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) | Cyclooctyne (e.g., DIBO) | 0.1 - 1.0 | Copper-free "click" chemistry; good kinetics and biocompatibility. |
| Azide (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) | Bicyclononyne (BCN) | ~1.0 | Improved kinetics compared to some cyclooctynes. |
| Tetrazine (Inverse Electron Demand Diels-Alder - IEDDA) | trans-Cyclooctene (TCO) | up to 10⁶ | Extremely fast kinetics, allowing for rapid labeling at low concentrations; excellent for in vivo applications.[1] |
| Tetrazine (Inverse Electron Demand Diels-Alder - IEDDA) | Norbornene | 1 - 10 | Faster than SPAAC, but generally slower than with TCO. |
| Alkyne (SPAAC) | Azide | (see Azide SPAAC) | The complementary partner to the azide handle. |
| Ketone/Aldehyde (Oxime/Hydrazone Ligation) | Aminooxy/Hydrazine | 10⁻³ - 10⁻² | Can be slow and may require acidic conditions or catalysts. |
Metabolic Labeling Efficiency and Biocompatibility
Beyond the ligation kinetics, the efficiency of metabolic incorporation and the biocompatibility of the precursor molecule are paramount. Azido sugars like tetraacylated N-azidoacetylgalactosamine (Ac4GalNAz), the precursor for the azide handle in this compound, are generally well-tolerated by cells.[2][3][4] They are taken up by cells and processed by the glycosylation machinery to introduce azide groups onto cell surface and intracellular glycoproteins.
While direct quantitative comparisons of the metabolic labeling efficiency of different azido sugars in the same cell line are not always available in the literature, studies have shown that Ac4GalNAz is effectively metabolized and incorporated into mucin-type O-linked glycoproteins.[3] The optimal concentration for metabolic labeling is a critical parameter to balance labeling efficiency with potential cellular perturbations. For instance, studies with the related azido sugar Ac4ManNAz have shown that concentrations as low as 10 µM can provide sufficient labeling for cell tracking while minimizing effects on cellular physiology.[5] Higher concentrations (e.g., 50 µM) may lead to decreased cell proliferation and other functional changes.[5]
Visualizing the Workflow: From Metabolism to Detection
The overall process of using a metabolic bioorthogonal handle like this compound involves two key stages: metabolic incorporation and bioorthogonal ligation. This can be visualized as a clear experimental workflow.
Signaling Pathway Integration
Metabolic labeling with bioorthogonal handles can be a powerful technique to study the role of glycosylation in various signaling pathways. For example, changes in the glycosylation status of receptors or signaling molecules can be monitored in response to specific stimuli.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with Ac4GalNAz
This protocol describes a general procedure for the metabolic labeling of glycoproteins in cultured mammalian cells with Ac4GalNAz, the precursor to the azide handle of this compound.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
Tetra-O-acetyl-N-azidoacetylgalactosamine (Ac4GalNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a culture dish or plate and allow them to adhere overnight.
-
Preparation of Ac4GalNAz Stock Solution: Prepare a 10 mM stock solution of Ac4GalNAz in sterile DMSO.
-
Metabolic Labeling: The next day, replace the culture medium with fresh medium containing the desired final concentration of Ac4GalNAz (typically 25-50 µM). A vehicle control (DMSO alone) should be run in parallel.
-
Incubation: Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Cell Harvesting:
-
For adherent cells, wash the cells twice with cold PBS.
-
Lyse the cells directly in the plate using an appropriate lysis buffer or detach them using a cell scraper or trypsin.
-
For suspension cells, pellet the cells by centrifugation, wash twice with cold PBS, and proceed to cell lysis.
-
-
Downstream Analysis: The azide-labeled cell lysate or intact cells are now ready for bioorthogonal ligation with a suitable probe (e.g., an alkyne- or cyclooctyne-containing fluorophore, biotin, or affinity tag) for visualization or enrichment.
Protocol 2: Copper-Free Click Chemistry (SPAAC) for Detection of Azide-Labeled Glycoproteins
This protocol outlines the detection of azide-labeled glycoproteins in cell lysate using a cyclooctyne-functionalized probe via SPAAC.
Materials:
-
Azide-labeled cell lysate (from Protocol 1)
-
Cyclooctyne-probe (e.g., DBCO-fluorophore)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare Lysate: Adjust the protein concentration of the azide-labeled and control cell lysates to 1-2 mg/mL in a reaction buffer.
-
Add Probe: Add the cyclooctyne-probe to the lysate to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-2 hours. The reaction can also be performed overnight at 4°C.
-
Analysis: The labeled proteins can now be analyzed by various methods, such as:
-
SDS-PAGE and in-gel fluorescence scanning: To visualize the overall labeling pattern.
-
Western blot: To detect the labeling of a specific protein of interest.
-
Mass spectrometry: For proteomic identification of labeled proteins after enrichment (if a biotinylated probe was used).
-
Logical Relationships in Bioorthogonal Chemistry
The selection of a bioorthogonal handle is dependent on the specific experimental context. The following diagram illustrates the decision-making process based on key experimental requirements.
Conclusion
This compound, through its azide handle, offers a robust and versatile tool for the bioorthogonal labeling of glycoproteins. Its metabolic incorporation is generally efficient and biocompatible, and the azide group can be reacted through several ligation chemistries. For applications requiring extremely fast kinetics, particularly in vivo, the tetrazine-TCO IEDDA reaction is currently unparalleled. However, for many cell-based labeling experiments, the copper-free SPAAC reaction with azide-modified biomolecules provides an excellent balance of good reaction rates and high biocompatibility. The choice of the optimal bioorthogonal handle will ultimately depend on the specific requirements of the experiment, including the biological system, the desired labeling speed, and the tolerance for potential perturbations. This guide provides the foundational data and protocols to make an informed decision and successfully implement bioorthogonal labeling strategies in your research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AzGGK: A Procedural Guide for Laboratory Professionals
Initial Assessment: The Challenge of an Unidentified Compound
Searches for "AzGGK" in public chemical databases and safety literature did not yield a match. This indicates that this compound is likely a novel compound, an internal laboratory identifier, or a highly specialized substance not widely documented. Without a Safety Data Sheet (SDS) or published chemical properties, a specific, pre-defined disposal protocol for this compound cannot be provided.
Safe and compliant disposal is contingent on understanding a substance's specific hazards, including its reactivity, toxicity, corrosivity, and flammability.[1] Disposing of a chemical without this information poses significant safety risks to personnel and can lead to non-compliance with environmental regulations.[2][3]
Therefore, this guide provides a essential, step-by-step procedure for researchers to characterize and safely dispose of an unknown or novel compound like this compound, in accordance with standard laboratory safety practices.
Step 1: Preliminary Characterization and Information Gathering
The primary responsibility for characterizing waste lies with the generator—the laboratory that created it.[3] Before any disposal action is taken, every effort must be made to identify the contents of the container and its potential hazards.[2][4]
Consult internal documentation, such as laboratory notebooks and inventory records, which may contain information on the synthesis or origin of this compound.[4] If the compound was created in the lab, the reaction pathway can provide critical clues about its potential properties and the presence of unreacted starting materials.
If the compound's identity remains unknown, a basic risk assessment and preliminary analysis must be performed. This process is often conducted in collaboration with your institution's Environmental Health & Safety (EHS) department.[5]
The following table outlines the essential data points required to classify an unknown chemical for disposal.
| Parameter | Methodology | Purpose |
| Physical State | Visual Inspection | Determine if the waste is solid, liquid, or gas. |
| pH / Corrosivity | pH paper or calibrated pH meter | Identify if the material is a strong acid or base.[6] |
| Water Reactivity | Carefully add a few drops of water to a small sample in a controlled environment (e.g., fume hood). | Check for vigorous reactions, gas evolution, or heat generation.[6] |
| Flammability | Check known properties of precursor chemicals; consult flammability test protocols if necessary and safe to perform. | Determine if the substance is ignitable. |
| Oxidizing Potential | Review the chemical structure for functional groups known to be strong oxidizers (e.g., peroxides, nitrates). | Identify potential for explosive reactions with organic materials. |
| Toxicity | Review toxicity of all reactants and known byproducts. If available, perform a literature search for similar chemical structures. | Assess potential health hazards (acute and chronic). |
| Presence of Heavy Metals | X-Ray Fluorescence (XRF) or other elemental analysis techniques.[3][7] | Determine if the waste contains regulated metals like lead, mercury, chromium, or cadmium.[3][7] |
Step 2: Contact Environmental Health & Safety (EHS)
Once you have gathered as much information as possible, you must contact your institution's EHS department. EHS professionals are trained in hazardous waste regulations and can provide specific guidance tailored to your facility's protocols and local laws. They will assist in the final characterization and ensure the waste is profiled correctly for transport and disposal.[8]
Do not attempt to dispose of an unknown chemical without EHS consultation. Waste disposal companies will not accept unknown materials without proper analysis, which can be costly and cause significant delays.[2]
Step 3: Proper Labeling and Segregation
Proper labeling is a critical and mandatory step in the waste disposal process.[4]
-
Obtain a Hazardous Waste Tag: Your EHS department will provide official hazardous waste tags.[5]
-
Complete the Tag: Fill out all known information. If the exact chemical name is "this compound," list it, but also include all known constituents, precursors, and solvents.[9] If the material is truly unknown, write "Unknown" in the constituents section, along with any characterization data you have gathered (e.g., "Unknown solid, pH > 12," "Unknown organic solvent, suspected halogenated").[4]
-
Identify Hazards: Check all applicable hazard boxes on the tag (e.g., ignitable, corrosive, reactive, toxic).[5]
-
Segregate the Waste: Store the container in a designated Satellite Accumulation Area (SAA), typically inside a fume hood with secondary containment.[9] Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by EHS.
Experimental Workflow for Unknown Chemical Disposal
The following diagram illustrates the decision-making process for handling and disposing of a novel or unknown chemical compound like this compound.
Caption: Workflow for the safe disposal of a novel or unknown chemical compound.
By following this procedural framework, researchers can ensure that novel compounds like this compound are managed safely, responsibly, and in full compliance with institutional and regulatory requirements, protecting both laboratory personnel and the environment.
References
- 1. youtube.com [youtube.com]
- 2. 7.17 Unknowns | Environment, Health and Safety [ehs.cornell.edu]
- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 4. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 5. youtube.com [youtube.com]
- 6. cws.auburn.edu [cws.auburn.edu]
- 7. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 8. Safe Laboratory Hazardous Waste Disposal Tips [emsllcusa.com]
- 9. m.youtube.com [m.youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
